molecular formula C6H8N2O B069980 6-Amino-5-methylpyridin-3-OL CAS No. 193746-18-8

6-Amino-5-methylpyridin-3-OL

Cat. No.: B069980
CAS No.: 193746-18-8
M. Wt: 124.14 g/mol
InChI Key: OXPMCPDHBXRBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-methylpyridin-3-OL is a versatile and valuable heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This multifunctional pyridine derivative features both an amino and a hydroxyl group on its aromatic ring, making it a privileged scaffold for the synthesis of diverse compound libraries. Its primary research value lies in its role as a key intermediate in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics. The electron-donating properties and hydrogen-bonding capacity of its substituents allow it to engage in critical binding interactions with biological targets, facilitating structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPMCPDHBXRBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193746-18-8
Record name 6-Amino-5-methylpyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties, potential synthesis, and likely biological significance of the heterocyclic compound 6-Amino-5-methylpyridin-3-ol. While experimental data for this specific molecule is limited in publicly available literature, this document compiles predicted properties, information on closely related analogs, and proposes a synthetic pathway and mechanism of action based on current chemical and pharmacological research. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the therapeutic potential of novel aminopyridine scaffolds.

Introduction

This compound is a substituted pyridine derivative. The aminopyridinol scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Related compounds, such as derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol, have demonstrated potential as antiangiogenic agents and inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in cancer therapy.[1][2][3][4][5][6] This guide aims to consolidate the available information on this compound and provide a forward-looking perspective on its potential applications in drug discovery.

Chemical Properties

Table 1: General Information
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 193746-18-8[7]
Molecular Formula C₆H₈N₂O[7]
Molecular Weight 124.14 g/mol [7]
Canonical SMILES CC1=C(N)N=CC(O)=C1N/A
Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueSource
XlogP 0.5PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 124.063663 g/mol PubChem
Monoisotopic Mass 124.063663 g/mol PubChem
Topological Polar Surface Area 58.3 ŲPubChem
Heavy Atom Count 9PubChem

Note: The values in Table 2 are computationally predicted and have not been experimentally verified.

Spectral Data (Predicted)

While experimental spectra for this compound are not available, predicted mass spectrometry data from PubChem suggests the following characteristic peaks:

Table 3: Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺125.0710
[M+Na]⁺147.0529
[M-H]⁻123.0564

Proposed Synthesis

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of related aminopyridines, such as the Buchwald-Hartwig amination .[1][3][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Workup & Purification cluster_product Final Product 6-Bromo-5-methylpyridin-3-ol 6-Bromo-5-methylpyridin-3-ol Reaction_Vessel Reaction Vessel (Toluene, heat) 6-Bromo-5-methylpyridin-3-ol->Reaction_Vessel Ammonia_source Ammonia Source (e.g., Benzophenone imine) Ammonia_source->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)

The following is a generalized, proposed experimental protocol based on the Buchwald-Hartwig amination of aryl halides. This protocol would require optimization for the specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-5-methylpyridin-3-ol (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like BINAP (0.02-0.10 eq), and a base such as sodium tert-butoxide (1.2-2.0 eq).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add the ammonia source, for example, benzophenone imine (1.2 eq), followed by an anhydrous solvent like toluene.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound. If benzophenone imine is used, a subsequent hydrolysis step with an acid would be required to deprotect the amino group.

Potential Biological Activity and Drug Development Applications

While this compound has not been extensively studied, its structural similarity to known bioactive molecules suggests it may be a valuable scaffold for drug discovery.

FGFR4 Inhibition

Derivatives of aminopyridinols have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][4][5] The FGF19-FGFR4 signaling pathway is a known driver of hepatocellular carcinoma (HCC) and other cancers.[8][9][10] Overexpression of FGF19 and FGFR4 is correlated with poor prognosis in several cancer types.[8]

FGFR4 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the downstream signaling cascade that promotes cell proliferation, survival, and migration.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Dimerization RAS RAS FGFR4->RAS Activation PI3K PI3K FGFR4->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->FGFR4 Inhibition

References

An In-depth Technical Guide to 6-Amino-5-methylpyridin-3-OL and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the compound 6-Amino-5-methylpyridin-3-OL (CAS Number 193746-18-8). Due to the limited publicly available data on this specific molecule, this document leverages extensive research on the structurally related and well-documented analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, as a case study to provide a comprehensive understanding of the potential properties, synthesis, and biological activities of this chemical scaffold.

Core Compound Information: this compound

While detailed experimental data for this compound is scarce, fundamental properties have been predicted and are summarized below.

PropertyValueSource
CAS Number 193746-18-8
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol
IUPAC Name This compound[1]
SMILES CC1=CC(=CN=C1N)O[1]
Predicted XlogP 0.5[1]
Predicted Hydrogen Bond Donor Count 2
Predicted Hydrogen Bond Acceptor Count 3

Case Study: 6-Amino-2,4,5-trimethylpyridin-3-ol as a Selective FGFR4 Inhibitor

The structural analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, has been identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma (HCC).[2][3] This section will delve into the synthesis, biological activity, and mechanism of action of this compound and its derivatives.

Synthesis

A general synthetic route for 6-amino-2,4,5-trimethylpyridin-3-ols has been developed starting from pyridoxine hydrochloride.[4] This multi-step synthesis allows for the introduction of various amino groups at the C6 position, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.[4]

Experimental Protocol: Synthesis of 2,4,5-trimethylpyridin-3-ol from Pyridoxine [3][5]

  • Chlorination of Pyridoxine: The two hydroxymethyl groups of pyridoxine (26) are chlorinated to yield compound 27.

  • Reductive Cleavage: Compound 27 undergoes reductive cleavage to afford the methyl compound 28.

  • Ring Bromination: Bromination of the pyridine ring of compound 28 yields the substrate 9 (2,4,5-trimethylpyridin-3-ol).

Biological Activity and Mechanism of Action

Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have demonstrated potent inhibitory activity against FGFR4, with some compounds showing high selectivity over other FGFR family members (FGFR1-3).[2][3] This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates several downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-AKT pathways.[6][7] These pathways are integral to cell proliferation, survival, and migration.[7] In certain cancers, such as HCC, the FGF19-FGFR4 signaling axis is aberrantly activated, driving tumor growth.[6][7]

// Nodes FGF19 [label="FGF19", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR4 [label="FGFR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="6-Amino-2,4,5-\ntrimethylpyridin-3-ol\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF19 -> FGFR4 [style=dashed]; FGFR4 -> FRS2; FRS2 -> GRB2; GRB2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; FRS2 -> PI3K; PI3K -> Akt; Akt -> Proliferation; Inhibitor -> FGFR4 [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout {rank=same; FGF19; Inhibitor;} {rank=same; FGFR4;} {rank=same; FRS2;} {rank=same; GRB2; PI3K;} {rank=same; SOS; Akt;} {rank=same; Ras;} {rank=same; Raf;} {rank=same; MEK;} {rank=same; ERK;} {rank=same; Proliferation;} } "FGFR4 Signaling Pathway and Inhibition"

Quantitative Data: Inhibitory Activity of 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives

The following table summarizes the inhibitory activity of a representative compound from the study.

Compound IDTarget KinaseIC₅₀ (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3
6O FGFR433>8-fold>8-fold>8-fold

Data extracted from a study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.[2]

Experimental Evaluation of Anti-Tumor Efficacy

The anti-tumor activity of 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives has been evaluated in vivo using the chick chorioallantoic membrane (CAM) assay.[2][3] This model allows for the assessment of a compound's effect on tumor growth and angiogenesis in a living system.[8]

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity.

  • Windowing: On embryonic day 3 or 4, a small window is cut into the eggshell to expose the CAM.

  • Tumor Cell Implantation: A suspension of hepatocellular carcinoma cells (e.g., Hep3B) is mixed with a basement membrane matrix and grafted onto the CAM.

  • Treatment: The developing tumors are treated with the test compound (e.g., a 6-Amino-2,4,5-trimethylpyridin-3-ol derivative) or a vehicle control.

  • Tumor Growth Assessment: After a set incubation period, the tumors are excised and their weight and volume are measured to determine the extent of growth inhibition.

  • Angiogenesis Assessment: The effect on blood vessel formation can also be quantified.

// Nodes Incubation [label="Fertilized Egg\nIncubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Windowing [label="Shell Windowing", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Tumor Cell\nImplantation", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth\nPeriod", fillcolor="#F1F3F4", fontcolor="#202124"]; Excision [label="Tumor Excision\n& Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nTumor Growth Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Incubation -> Windowing; Windowing -> Implantation; Implantation -> Treatment; Treatment -> Tumor_Growth; Tumor_Growth -> Excision; Excision -> Analysis; } "Chick Chorioallantoic Membrane (CAM) Assay Workflow"

Results:

In these studies, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol significantly inhibited the growth of HCC tumors in the CAM model, demonstrating their potential as anti-cancer agents.[2]

Conclusion and Future Directions

While direct experimental data on this compound is limited, the comprehensive research on its close analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, provides a strong rationale for its investigation as a potential kinase inhibitor. The aminopyridinol scaffold has been shown to be a promising starting point for the development of selective FGFR4 inhibitors with anti-tumor activity.

Future research should focus on:

  • The synthesis and characterization of this compound to confirm its physicochemical properties.

  • Screening of this compound and its derivatives against a panel of kinases to determine its inhibitory profile and selectivity.

  • In-depth structure-activity relationship studies to optimize the potency and pharmacokinetic properties of this class of compounds.

  • Evaluation of lead compounds in preclinical models of cancer to validate their therapeutic potential.

This technical guide provides a foundational understanding of the 6-aminopyridin-3-ol scaffold, highlighting its potential for the development of novel kinase inhibitors for the treatment of cancer and other diseases. The detailed protocols and pathway diagrams serve as a valuable resource for researchers entering this exciting field of drug discovery.

References

A Technical Guide to 6-Amino-5-methylpyridin-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-5-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, potential synthetic routes, and the biological significance of the aminopyridinol scaffold in the context of drug discovery and development.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It belongs to the class of aminopyridinols, which are aromatic heterocyclic compounds containing a pyridine ring substituted with both an amino and a hydroxyl group.

Chemical Structure:

The structure consists of a pyridine ring with an amino group at position 6, a methyl group at position 5, and a hydroxyl group at position 3.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. Experimental data for related isomers is provided for context.

PropertyValueData TypeSource
Molecular Formula C6H8N2O-PubChem[1]
Molecular Weight 124.14 g/mol -Sunway Pharm Ltd[2]
Monoisotopic Mass 124.06366 DaPredictedPubChem[1]
XlogP 0.5PredictedPubChem[1]
Melting Point 59-63 °CExperimental (for isomer 3-Amino-5-methylpyridine)Sigma-Aldrich
Boiling Point 155 °C / 21 mmHgExperimental (for isomer 3-Amino-5-methylpyridine)Tokyo Chemical Industry
Predicted Collision Cross Section ([M+H]+) 122.7 ŲPredictedPubChem[1]

Synthesis and Experimental Protocols

The key features of this synthetic route include a multi-step sequence starting from a suitable pyridine precursor. A critical step in this methodology is the introduction of the amino group at the C6 position of the pyridine ring via a Buchwald-Hartwig amination reaction, which utilizes a palladium(0) transition metal catalyst.[3] This reaction is known for its broad scope in forming carbon-nitrogen bonds.

Below is a generalized workflow representing a potential synthetic pathway.

G A Substituted Pyridine Precursor B Key Intermediate Formation (e.g., Bromination) A->B Multi-step sequence C Buchwald-Hartwig Amination (Pd(0) catalyst, Amine source) B->C Key C-N bond formation D Deprotection/Final Modification C->D E This compound D->E

A potential synthetic workflow for this compound.

Biological Significance and Therapeutic Potential

While direct biological studies on this compound are limited, the broader class of aminopyridinol derivatives has demonstrated significant therapeutic potential, particularly in oncology.

Antiangiogenic Activity

Analogs such as 6-amino-2,4,5-trimethylpyridin-3-ols have shown high levels of antiangiogenic and antitumor activities.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Compounds that inhibit angiogenesis can therefore act as potent anticancer agents.

FGFR4 Inhibition

A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4][5] FGFR4 is a tyrosine kinase receptor that, when overactivated, can drive the progression of certain cancers, such as hepatocellular carcinoma.[6] Selective inhibition of FGFR4 is a promising therapeutic strategy for these malignancies. The aminopyridinol scaffold is a key structural feature for achieving this selective inhibition.

The logical relationship for its potential application in cancer therapy is illustrated below.

G A This compound Scaffold B Derivative Synthesis A->B C Selective FGFR4 Inhibitor B->C D Inhibition of Downstream Signaling C->D E Reduced Tumor Growth (e.g., Hepatocellular Carcinoma) D->E

Therapeutic potential of the aminopyridinol scaffold.

Conclusion

This compound is a valuable heterocyclic compound. While comprehensive experimental data for this specific molecule is yet to be fully published, the established synthetic methodologies and the demonstrated biological activities of its derivatives highlight the importance of the aminopyridinol scaffold. For researchers and drug development professionals, this class of compounds represents a promising starting point for the design and synthesis of novel therapeutics, particularly in the field of oncology. Further investigation into the direct synthesis and biological profiling of this compound is warranted to fully explore its potential.

References

Synthesis of 6-Amino-5-methylpyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-amino-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the nitration of a suitable precursor followed by the reduction of the resulting nitro-intermediate. This document details the proposed synthetic route, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step reaction sequence. The proposed pathway begins with the nitration of 5-methylpyridin-3-ol to yield the key intermediate, 6-methyl-5-nitropyridin-3-ol. Subsequent reduction of the nitro group affords the target compound, this compound.

Synthesis_Pathway Start 5-Methylpyridin-3-ol Intermediate 6-Methyl-5-nitropyridin-3-ol Start->Intermediate Nitration (HNO3/H2SO4) Final_Product This compound Intermediate->Final_Product Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed two-step synthesis of this compound.

Key Reaction Steps and Experimental Protocols

Step 1: Synthesis of 6-Methyl-5-nitropyridin-3-ol (Nitration)

Experimental Protocol (Adapted from similar nitration reactions):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 5-methylpyridin-3-ol to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 5-methylpyridin-3-ol in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is neutral.

  • Isolation: The precipitated product, 6-methyl-5-nitropyridin-3-ol, can be collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Synthesis of this compound (Reduction)

The second step is the reduction of the nitro group of 6-methyl-5-nitropyridin-3-ol to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol (General procedure for nitro group reduction):

  • Reaction Setup: To a hydrogenation vessel, add 6-methyl-5-nitropyridin-3-ol and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The vessel is then placed on a hydrogenation apparatus (e.g., a Parr shaker). The system is flushed with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization or column chromatography to afford the final product of high purity.

Data Presentation

As specific quantitative data for the synthesis of this compound is not available in the public domain, the following table provides representative data that could be expected for such a synthesis, based on similar reactions reported for related compounds.

StepReactionStarting MaterialProductReagents/CatalystSolventTypical Yield (%)
1Nitration5-Methylpyridin-3-ol6-Methyl-5-nitropyridin-3-olHNO₃/H₂SO₄Sulfuric Acid60-80
2Reduction6-Methyl-5-nitropyridin-3-olThis compoundH₂, Pd/CEthanol/Methanol85-95

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start: 5-Methylpyridin-3-ol Nitration Nitration Start->Nitration Intermediate Isolate: 6-Methyl-5-nitropyridin-3-ol Nitration->Intermediate Reduction Reduction Intermediate->Reduction Product Isolate: this compound Reduction->Product Purification Recrystallization / Chromatography Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC) Purification->Purity

Caption: Workflow for the synthesis and analysis of this compound.

Disclaimer: The provided experimental protocols are generalized procedures and may require optimization for the specific synthesis of this compound. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

6-Amino-5-methylpyridin-3-ol: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the compound 6-Amino-5-methylpyridin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. While specific experimental data for this compound is not publicly available, this guide furnishes detailed experimental protocols and frameworks for its determination, adhering to industry-standard guidelines.

Physicochemical Properties

This compound, with the molecular formula C₆H₈N₂O, is a substituted pyridinol derivative.[1] A comprehensive understanding of its solubility and stability is paramount for its potential applications in pharmaceutical and chemical research. The following sections outline the standardized procedures to ascertain these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables are presented as a template for the systematic recording of solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound

Solvent System (pH)Temperature (°C)Solubility (mg/mL)Method of Analysis
Data Not Available
Data Not Available
Data Not Available

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

Buffer pHConcentration (µM)Method of Detection
Data Not Available
Data Not Available
Data Not Available

Table 3: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)
Data Not Available
Data Not Available
Data Not Available

Stability Profile

Stability testing is essential to determine the shelf-life and storage conditions for a chemical compound. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2][3]

Table 4: Long-Term Stability Data for this compound

Storage ConditionTime Point (Months)Assay (%)Degradation Products (%)
25°C ± 2°C / 60% RH ± 5% RH0Data Not AvailableData Not Available
3Data Not AvailableData Not Available
6Data Not AvailableData Not Available
12Data Not AvailableData Not Available

Table 5: Accelerated Stability Data for this compound

Storage ConditionTime Point (Months)Assay (%)Degradation Products (%)
40°C ± 2°C / 75% RH ± 5% RH0Data Not AvailableData Not Available
1Data Not AvailableData Not Available
3Data Not AvailableData Not Available
6Data Not AvailableData Not Available

Table 6: Forced Degradation Study Summary for this compound

Stress ConditionDurationAssay (%)Major Degradants
Acid Hydrolysis (e.g., 0.1 M HCl)Data Not AvailableData Not AvailableData Not Available
Base Hydrolysis (e.g., 0.1 M NaOH)Data Not AvailableData Not AvailableData Not Available
Oxidation (e.g., 3% H₂O₂)Data Not AvailableData Not AvailableData Not Available
Thermal (e.g., 60°C)Data Not AvailableData Not AvailableData Not Available
Photolytic (ICH Q1B)Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and selected organic solvents.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Collection and Preparation: After equilibration, allow the solutions to stand. Collect the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Prepare a calibration curve using standards of known concentrations to quantify the solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter (e.g., 0.45 µm) C->D E Quantify using HPLC-UV or GC-MS D->E F Calculate solubility from calibration curve E->F

Caption: Thermodynamic Solubility Workflow

Stability Testing Protocol (ICH Guidelines)

This protocol outlines long-term, accelerated, and forced degradation studies.

  • Sample Preparation: Prepare multiple batches of this compound in the solid state, and potentially in solution if required for a specific formulation.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[2][3]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[2][3]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[2]

    • Accelerated: Test at 0, 3, and 6 months.[2]

  • Forced Degradation:

    • Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures (e.g., 60°C).[7]

    • Oxidation: Treat the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3%).[7]

    • Thermal: Expose the solid compound to dry heat (e.g., 60°C).

    • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control should be stored under the same conditions to evaluate thermal degradation.

  • Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method.

G cluster_studies Stability Studies cluster_forced Forced Degradation Conditions cluster_analysis Analysis at Time Points A Long-Term (25°C/60%RH) H Assay of Active Substance A->H B Accelerated (40°C/75%RH) B->H C Forced Degradation D Hydrolysis (Acid/Base) E Oxidation (H₂O₂) F Thermal G Photolytic (ICH Q1B) I Degradation Product Profile D->I E->I F->I G->I

Caption: Stability Testing Workflow

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding the signaling pathways in which this compound may be involved. Research in this area would be a prerequisite to visualizing such relationships.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific data for this compound is pending experimental determination, the detailed protocols and methodologies outlined herein, based on established international guidelines, offer a clear path for researchers to generate the necessary data for its scientific and developmental progression. The provided templates for data presentation will ensure a systematic and comparable record of these crucial physicochemical properties.

References

Potential Biological Activity of 6-Amino-5-methylpyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activity of the heterocyclic compound 6-Amino-5-methylpyridin-3-ol. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on structurally related analogs, particularly substituted aminopyridinols, provides a strong basis for predicting its bioactivity. This document consolidates findings on these analogs, focusing on their potential as kinase inhibitors, specifically targeting the Fibroblast Growth Factor Receptor 4 (FGFR4). The guide details potential mechanisms of action, summarizes key quantitative data from analog studies, provides comprehensive experimental protocols for relevant assays, and visualizes associated signaling pathways and workflows. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Introduction: The Aminopyridinol Scaffold

The aminopyridinol core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The arrangement of amino and hydroxyl groups on the pyridine ring offers multiple points for hydrogen bonding and other molecular interactions, making it an attractive starting point for the design of targeted therapies. While this compound itself is a relatively simple representation of this class, its structural analogs have demonstrated significant potential, particularly in the realm of oncology.

Predicted Biological Activity: FGFR4 Inhibition

Based on extensive studies of closely related compounds, the most prominent predicted biological activity for this compound is the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in the progression of several cancers, most notably hepatocellular carcinoma (HCC)[1][2].

Mechanism of Action

The FGF19-FGFR4 signaling pathway is a key driver in certain cancers. Overexpression of FGF19, the primary ligand for FGFR4, leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cell proliferation, survival, and migration[2][3]. Analogs of this compound have been shown to act as ATP-competitive inhibitors of the FGFR4 kinase domain. By binding to the ATP-binding pocket, these compounds prevent the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling.

dot

FGFR4_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Dimerization Receptor Dimerization FGFR4->Dimerization KLB β-Klotho KLB->FGFR4 Co-receptor Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation FRS2 FRS2 Autophosphorylation->FRS2 Phosphorylates PI3K PI3K Autophosphorylation->PI3K Activates GRB2 GRB2 FRS2->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (Analog) Inhibitor->Autophosphorylation Inhibits

Caption: Predicted mechanism of action via FGFR4 signaling inhibition.

Quantitative Data from Analog Studies

While specific IC50 or EC50 values for this compound are not available, studies on its methylated and further substituted analogs provide valuable insights into the potential potency. The following tables summarize key data for representative analogs.

Table 1: In Vitro FGFR Kinase Inhibitory Activity of Selected Analogs

Compound IDTargetIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Reference
6A FGFR41908.2x6.0x1.5x[4]
FGFR11565-[4]
FGFR21149-[4]
FGFR3277-[4]
6O FGFR4 75.3 >664x 471x >398x [4]
FGFR1>50,000-[4]
FGFR235,482-[4]
FGFR3>30,000-[4]
BLU9931 (Control)FGFR43100x100x50x[4]

Note: Compound 6A is a 6-amino-2,4,5-trimethylpyridin-3-ol derivative. Compound 6O is a related 2-amino-4,6-dimethylpyrimidin-5-ol derivative, highlighting the activity of the broader aminopyridinol/pyrimidinol scaffold.

Table 2: Anti-proliferative Activity of Compound 6O in a Hepatocellular Carcinoma Cell Line

Cell LineCompoundIC50 (nM)Reference
Hep3B6O 45.7[4]
Hep3BBLU9931 (Control)28.9[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs. These protocols can be adapted for the direct testing of the core compound.

FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET) based method to measure the binding of an inhibitor to a kinase.

dot

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of test compound (e.g., this compound) Start->PrepInhibitor Dispense Dispense reagents into 384-well plate: 1. Test Compound 2. Kinase/Ab Mix 3. Tracer PrepInhibitor->Dispense PrepKinase Prepare Kinase/Antibody mixture (Eu-labeled anti-tag Ab + FGFR4) PrepKinase->Dispense PrepTracer Prepare Alexa Fluor™ 647-labeled ATP-competitive tracer PrepTracer->Dispense Incubate Incubate at room temperature (e.g., 60 minutes) Dispense->Incubate Read Read plate on a fluorescence plate reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate->Read Analyze Calculate Emission Ratio (665/615) and determine IC50 values Read->Analyze End End Analyze->End

Caption: Workflow for the FGFR Kinase Binding Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound (this compound) in the kinase buffer containing a constant percentage of DMSO.

    • Prepare a 3X solution of the FGFR4 kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in the kinase buffer.

  • Assay Procedure:

    • In a low-volume 384-well plate, add 5 µL of each concentration of the serially diluted test compound.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader capable of time-resolved FRET. Excite at approximately 340 nm and measure emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

    • Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis and Antitumor Activity

The CAM assay is an in vivo model used to study angiogenesis and the effect of compounds on tumor growth.

dot

CAM_Assay_Workflow Start Start: Fertilized Chicken Eggs Incubate1 Incubate eggs for 3 days (37°C, 60% humidity) Start->Incubate1 Window Create a window in the eggshell to expose the CAM Incubate1->Window Incubate2 Reseal and incubate until day 9 or 10 Window->Incubate2 Implant Implant a carrier (e.g., filter disk) with test compound or tumor cells on the CAM Incubate2->Implant Incubate3 Incubate for an additional 2-4 days Implant->Incubate3 Observe Observe and photograph the CAM for angiogenesis and tumor growth Incubate3->Observe Analyze Quantify vessel branching points and/or measure tumor weight Observe->Analyze End End Analyze->End

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Protocol:

  • Egg Preparation:

    • Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator.

    • On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

    • Reseal the window with sterile tape and return the eggs to the incubator until use (typically embryonic day 9-10).

  • Compound/Tumor Cell Application:

    • For Anti-angiogenesis: A sterile filter paper disc or a biocompatible sponge is loaded with the test compound (this compound) and placed on the CAM.

    • For Antitumor Activity: A suspension of hepatocellular carcinoma cells (e.g., Hep3B) is mixed with an extracellular matrix (e.g., Matrigel) and grafted onto the CAM. The test compound is then administered topically or systemically.

  • Incubation and Observation:

    • The eggs are incubated for a further 2-4 days.

    • The CAM is observed daily and photographed under a stereomicroscope to monitor blood vessel formation and tumor growth.

  • Analysis:

    • Angiogenesis: The number of blood vessel branch points in the area surrounding the implant is counted from the captured images. A reduction in branching indicates anti-angiogenic activity.

    • Antitumor Activity: At the end of the experiment, the tumors are excised from the CAM and weighed. A reduction in tumor weight compared to a vehicle control indicates antitumor activity.

Molecular Docking of Kinase Inhibitors

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepProtein [label="Prepare Receptor Structure\n(e.g., FGFR4 crystal structure, PDB ID: 4JPS)\n- Remove water, add hydrogens", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepLigand [label="Prepare Ligand Structure\n(3D structure of this compound)\n- Assign bond orders, add hydrogens, minimize energy", fillcolor="#FBBC05", fontcolor="#202124"]; DefineSite [label="Define the Binding Site\n(ATP-binding pocket of FGFR4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Docking [label="Perform Docking Simulation\n(e.g., using AutoDock, Glide, or GOLD)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Scoring [label="Score and Rank Poses\n(Based on binding energy/docking score)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Binding Interactions\n(Hydrogen bonds, hydrophobic interactions, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepProtein; Start -> PrepLigand; PrepProtein -> DefineSite; DefineSite -> Docking; PrepLigand -> Docking; Docking -> Scoring; Scoring -> Analyze; Analyze -> End; }

References

The Genesis and Evolution of Aminopyridinols: A Technical Deep Dive into a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridinol scaffold, a heterocyclic structure featuring both an amino and a hydroxyl group on a pyridine ring, has emerged as a privileged pharmacophore in medicinal chemistry. This technical guide traces the discovery and historical development of aminopyridinol compounds, from their early synthetic explorations to the modern-day design of highly potent therapeutic agents. We delve into the evolution of synthetic methodologies, providing detailed experimental protocols for key transformations. The diverse biological activities, with a particular focus on their roles as antioxidants, kinase inhibitors, and neuroprotective agents, are critically reviewed. Quantitative structure-activity relationship (SAR) data are systematically presented in tabular format to illuminate the impact of structural modifications on biological function. Furthermore, key signaling pathways modulated by aminopyridinol compounds are visually elucidated through detailed diagrams, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical core.

Early History and Discovery

The foundational chemistry of aminopyridines, the parent compounds of aminopyridinols, has been established for over a century.[1][2] However, the specific exploration of aminopyridinols as distinct chemical entities with significant biological potential is a more recent development. Early synthetic efforts were often extensions of established pyridine chemistry, with the introduction of hydroxyl and amino groups being key transformations. A significant breakthrough in the focused development of aminopyridinols came with the use of pyridoxine (Vitamin B6) as a readily available and versatile starting material.[3] This natural product provided a pre-functionalized pyridinol core, facilitating the synthesis of a diverse range of derivatives.

Evolution of Synthetic Methodologies

The synthesis of aminopyridinol compounds has evolved from classical heterocyclic chemistry techniques to more sophisticated and efficient strategies, largely driven by the pursuit of novel therapeutic agents.

Synthesis from Pyridoxine

A major advancement in aminopyridinol synthesis has been the utilization of pyridoxine hydrochloride as a chiral pool starting material. This approach has proven particularly fruitful for the development of potent antioxidants. The general strategy involves the modification of the hydroxymethyl groups and the introduction of an amino functionality.

Experimental Protocol: Synthesis of Bicyclic Aminopyridinols from Pyridoxine

This protocol is a representative example of the synthesis of a bicyclic aminopyridinol derivative from pyridoxine, as adapted from literature procedures.

Step 1: Protection and Modification of Pyridoxine

  • Protection of Hydroxyl Groups: Pyridoxine hydrochloride is first treated with a suitable protecting group, such as acetone in the presence of an acid catalyst, to selectively protect the 4- and 5-hydroxymethyl groups as an acetonide.

  • Oxidation: The remaining primary hydroxyl group at the 2-position is then oxidized to an aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂).

  • Amination: The aldehyde is subsequently converted to an amine via reductive amination, using an appropriate amine source and a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Step 2: Cyclization and Deprotection

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, often facilitated by treatment with a dehydrating agent or by thermal means, to form the bicyclic core.

  • Deprotection: The protecting groups are removed under acidic conditions to yield the final bicyclic aminopyridinol.

Workflow for Pyridoxine-Derived Aminopyridinol Synthesis

G pyridoxine Pyridoxine Hydrochloride protected_pyridoxine Protected Pyridoxine pyridoxine->protected_pyridoxine Protection oxidized_intermediate Oxidized Intermediate protected_pyridoxine->oxidized_intermediate Oxidation aminated_intermediate Aminated Intermediate oxidized_intermediate->aminated_intermediate Reductive Amination bicyclic_core Bicyclic Aminopyridinol Core aminated_intermediate->bicyclic_core Intramolecular Cyclization final_product Final Aminopyridinol Derivative bicyclic_core->final_product Deprotection/Modification G upstream_signal Upstream Signal receptor Receptor upstream_signal->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response aminopyridinol Aminopyridinol Inhibitor aminopyridinol->kinase1 G aminopyridinol_core Aminopyridinol Core bicyclic Bicyclic System aminopyridinol_core->bicyclic monocyclic Monocyclic System aminopyridinol_core->monocyclic amino_substitution Amino Group Substitution aminopyridinol_core->amino_substitution ring_substitution Pyridine Ring Substitution aminopyridinol_core->ring_substitution antioxidant_activity Antioxidant Activity bicyclic->antioxidant_activity Increases monocyclic->antioxidant_activity Decreases kinase_inhibition Kinase Inhibition amino_substitution->kinase_inhibition Modulates ring_substitution->antioxidant_activity Modulates ring_substitution->kinase_inhibition Modulates

References

The Landscape of 6-Amino-5-methylpyridin-3-ol and Its Analogs: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The pyridinol scaffold, specifically the 6-amino-5-methylpyridin-3-ol core, represents a promising frontier in the development of targeted therapeutics. While literature directly detailing the synthesis and biological activity of this compound is limited in publicly accessible scientific databases, extensive research into its methylated analogs, particularly 6-amino-2,4,5-trimethylpyridin-3-ol, offers significant insights into the potential of this chemical class. This technical guide provides a comprehensive overview of the available literature, focusing on the synthesis, biological activity, and experimental protocols for key analogs, thereby illuminating the therapeutic potential of the broader 6-aminopyridin-3-ol family.

Physicochemical Properties

Basic physicochemical information for this compound is available from public chemical databases.

PropertyValueSource
Molecular FormulaC6H8N2OPubChem[1]
Molecular Weight124.14 g/mol PubChem[1]
InChIKeyOXPMCPDHBXRBBW-UHFFFAOYSA-NPubChem[1]
SMILESCC1=CC(=CN=C1N)OPubChem[1]
Predicted XlogP0.5PubChem[1]

Synthesis of 6-Aminopyridin-3-ol Analogs

The synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols has been successfully achieved through a multi-step sequence starting from pyridoxine hydrochloride.[2] A key transformation in this synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which allows for the introduction of a variety of amino substituents at the C6 position of the pyridinol ring.[2]

A generalized workflow for the synthesis is presented below:

Synthesis_Workflow Pyridoxine Pyridoxine·HCl Intermediate1 Multi-step modification Pyridoxine->Intermediate1 KeyIntermediate 3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine Intermediate1->KeyIntermediate BuchwaldHartwig Buchwald-Hartwig Amination KeyIntermediate->BuchwaldHartwig FinalProduct 6-Amino-2,4,5-trimethylpyridin-3-ols BuchwaldHartwig->FinalProduct

A generalized synthetic workflow for 6-amino-2,4,5-trimethylpyridin-3-ols.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination to introduce various amino groups to the pyridinol core, adapted from the literature on the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols.[2]

Materials:

  • 3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine (Key Intermediate)

  • Desired amine

  • Palladium(0) catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine (1 equivalent), the desired amine (1.2-1.5 equivalents), cesium carbonate (2 equivalents), and the palladium catalyst and ligand in appropriate molar ratios.

  • Add anhydrous solvent to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2,4,5-trimethylpyridin-3-ol derivative.

  • The final debenzylation step to yield the free hydroxyl group is typically achieved through catalytic hydrogenation (e.g., H2, Pd/C).

Biological Activity and Therapeutic Potential

Research into the biological activities of 6-aminopyridin-3-ol analogs has revealed promising potential in oncology and ophthalmology.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3] FGFR4 is a receptor tyrosine kinase that has been implicated in the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[3]

One notable derivative, compound 6O (a 2-amino-4,6-dimethylpyrimidin-5-ol derivative), demonstrated selective inhibitory activity against FGFR4 over other FGFR isoforms (FGFR1-3).[3] This selectivity is a critical attribute for minimizing off-target effects in targeted cancer therapy.

The proposed mechanism of action involves the binding of the aminopyridinol core to the hinge region of the FGFR4 kinase domain, thereby blocking its downstream signaling.

FGFR4_Inhibition cluster_cell Hepatocellular Carcinoma Cell FGFR4 FGFR4 Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR4->Downstream Compound 6-Amino-pyridin-3-ol Analog Compound->FGFR4 Inhibits Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation

Simplified signaling pathway of FGFR4 inhibition by 6-aminopyridin-3-ol analogs.

Quantitative Data on FGFR4 Inhibition:

Antiangiogenic and Antitumor Activity

Analogs of 6-amino-2,4,5-trimethylpyridin-3-ol have also demonstrated significant antiangiogenic and antitumor activities.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

The antiangiogenic potential of these compounds was evaluated using the chick chorioallantoic membrane (CAM) assay.[2] This in vivo model allows for the assessment of a compound's ability to inhibit the formation of new blood vessels.

Future Directions

The existing body of research strongly suggests that the this compound scaffold is a valuable starting point for the design of novel kinase inhibitors and antiangiogenic agents. Future research should focus on:

  • Elucidation of the Synthesis of this compound: Developing and publishing a robust and scalable synthetic route to the core, unsubstituted compound is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the pyridinol ring will be essential to optimize potency and selectivity for various biological targets.

  • Exploration of Other Therapeutic Areas: Given the privileged nature of the pyridinol scaffold, its potential in other disease areas, such as inflammatory and neurodegenerative disorders, should be investigated.

  • In-depth Mechanistic Studies: A more profound understanding of the molecular interactions between these compounds and their biological targets will facilitate the rational design of next-generation inhibitors.

References

An In-depth Technical Guide to the Purity and Quality Specifications of 6-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for the research chemical 6-Amino-5-methylpyridin-3-ol. Given the absence of specific official pharmacopeial monographs for this compound, this document establishes a proposed quality framework based on general principles for pharmaceutical intermediates, data from structurally related compounds, and established analytical methodologies.

Chemical Identity and Properties

A clear understanding of the chemical identity of this compound is fundamental for its proper handling, analysis, and application in research and development.

IdentifierValue
IUPAC Name This compound
Synonyms 3-Pyridinol, 6-amino-5-methyl-
CAS Number 193746-18-8
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Chemical Structure Chemical structure of this compound
InChI Key OXPMCPDHBXRBBW-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1N)O

Purity and Quality Specifications

The following table outlines the proposed quality specifications for this compound, suitable for its use as a high-quality research chemical or pharmaceutical intermediate. These specifications are designed to ensure the identity, purity, and overall quality of the material.

ParameterSpecificationAnalytical Method
Appearance White to off-white or light beige crystalline powderVisual Inspection
Identification The retention time of the major peak in the chromatogram of the sample solution corresponds to that of the standard solution. The UV spectrum of the major peak corresponds to that of the standard. Conforms to the structure by ¹H NMR and MS.HPLC-UV, ¹H NMR, MS
Assay (on as-is basis) ≥ 98.0%HPLC-UV
Water Content ≤ 1.0%Karl Fischer Titration
Residue on Ignition ≤ 0.2%USP <281>
Heavy Metals ≤ 20 ppmUSP <231>
Individual Impurity ≤ 0.5%HPLC-UV
Total Impurities ≤ 1.5%HPLC-UV
Residual Solvents To comply with ICH Q3C limitsHeadspace GC-MS

Potential Impurities and Degradation Products

Ensuring the safety and efficacy of any downstream application requires a thorough understanding of potential impurities. These can arise from the manufacturing process or degradation of the compound over time.

Process-Related Impurities

Based on the synthesis of structurally similar aminopyridinols, the following are potential process-related impurities:

  • Starting Materials: Unreacted precursors used in the synthesis. The synthesis of a related compound, 6-Amino-2,4,5-trimethylpyridin-3-ol, starts from pyridoxine, suggesting that precursors for this compound could be substituted pyridines.

  • Intermediates: Incomplete conversion of synthetic intermediates to the final product.

  • By-products: Resulting from side reactions during the synthesis. For instance, in related syntheses, isomers formed during nitration or incomplete reduction of nitro groups can be significant by-products.

Degradation Products

Forced degradation studies on analogous compounds, such as 3,4-diaminopyridine, indicate that aminopyridines are susceptible to oxidation. Therefore, the following degradation products for this compound are plausible:

  • Oxidation Products:

    • N-Oxide: Oxidation of the pyridine nitrogen to form this compound-N-oxide.

    • Nitro Derivative: Oxidation of the amino group to a nitro group.

  • Products of Hydrolysis: Depending on the reaction conditions, hydrolysis is a potential degradation pathway, although likely less significant than oxidation for this class of compounds.

The following diagram illustrates the potential impurity profile:

G cluster_process Process-Related Impurities cluster_degradation Degradation Products Starting Materials Starting Materials By-products By-products Starting Materials->By-products Side Reactions This compound This compound Starting Materials->this compound Incomplete Reaction Intermediates Intermediates Intermediates->this compound Incomplete Conversion Oxidation Products Oxidation Products Hydrolysis Products Hydrolysis Products This compound->Oxidation Products Oxidative Stress This compound->Hydrolysis Products Hydrolytic Stress

Potential impurity profile for this compound.

Experimental Protocols

Detailed and validated analytical methods are crucial for the reliable assessment of the purity and quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.

ParameterRecommended Conditions
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.
Standard Preparation Prepare a standard solution of this compound of known purity at the same concentration as the sample solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification

¹H NMR spectroscopy provides detailed structural information, confirming the identity of the compound.

ParameterRecommended Conditions
Instrument 400 MHz or higher NMR spectrometer
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Concentration Approximately 10 mg/mL
Reference Tetramethylsilane (TMS) at 0.00 ppm
Acquisition Standard ¹H NMR pulse sequence
Mass Spectrometry (MS) for Identification and Impurity Characterization

MS provides accurate mass information, which is critical for confirming the molecular weight and identifying unknown impurities.

ParameterRecommended Conditions
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Source Electrospray Ionization (ESI), positive ion mode
Sample Introduction Direct infusion or coupled with HPLC (LC-MS)
Scan Range m/z 50 - 500

Workflow for Quality Control

The following diagram outlines a logical workflow for the quality control of a batch of this compound.

G start Receive Batch of This compound visual Visual Inspection (Appearance) start->visual hplc_id HPLC-UV (Identification & Assay) visual->hplc_id nmr_ms NMR & MS (Structural Confirmation) hplc_id->nmr_ms kf Karl Fischer (Water Content) nmr_ms->kf roi Residue on Ignition kf->roi heavy_metals Heavy Metals roi->heavy_metals gc_ms Headspace GC-MS (Residual Solvents) heavy_metals->gc_ms decision Does it meet specifications? gc_ms->decision release Release Batch decision->release Yes reject Reject Batch decision->reject No

Quality control workflow for this compound.

This comprehensive guide provides a robust framework for ensuring the quality and purity of this compound for its intended use in research and development. Adherence to these specifications and analytical protocols will contribute to the reliability and reproducibility of scientific outcomes.

Methodological & Application

6-Amino-5-methylpyridin-3-OL in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

An in vitro kinase assay is a fundamental tool for determining the inhibitory potential of a compound against a specific kinase enzyme. This document provides a detailed protocol for assessing the inhibitory activity of the compound 6-Amino-5-methylpyridin-3-OL using a universal, luminescence-based kinase assay. While compounds with similar aminopyridinol scaffolds have shown activity against kinases like Fibroblast Growth Factor Receptor 4 (FGFR4), specific activity for this compound must be determined empirically[1][2].

The protocol described here is based on the widely used ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction[3][4]. This homogeneous "mix-and-read" format is highly amenable to high-throughput screening (HTS) and provides a robust method for determining inhibitor potency, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%)[5][6].

Principle of the Assay

The kinase reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate, producing ADP. The ADP-Glo™ assay is a two-step process performed after the kinase reaction is complete[4][7]:

  • Stop Kinase Reaction & Deplete ATP: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP.

  • Convert ADP to ATP & Detect Light: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable, "glow-type" luminescent signal.

The intensity of the light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity[8]. When an inhibitor like this compound is present, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the kinase inhibition assay and a representative signaling pathway where a kinase inhibitor might act.

Kinase Assay Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Buffers, Kinase, Substrate, ATP & Compound plate_compound Dispense Compound (this compound) & Controls to Plate reagents->plate_compound add_kinase Add Kinase & Substrate plate_compound->add_kinase start_reaction Initiate Reaction with ATP Incubate add_kinase->start_reaction stop_reaction Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubate start_reaction->stop_reaction detect Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate stop_reaction->detect read_lum Read Luminescence (Plate Reader) detect->read_lum analyze Calculate % Inhibition Determine IC50 Value read_lum->analyze

Figure 1. Experimental workflow for the in vitro kinase inhibition assay.

Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK Pathway) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Inhibitor->RTK Inhibits

Figure 2. Inhibition of a receptor tyrosine kinase signaling pathway.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, which is common for inhibitor screening. Volumes can be scaled for other plate formats, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[7]

1. Materials and Reagents

  • Kinase: Recombinant kinase of interest (e.g., FGFR4).

  • Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • ATP: Ultra-pure ATP solution (e.g., 10 mM).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-pure ADP for standard curve

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

2. Reagent Preparation

  • Compound Dilution Plate: Prepare a serial dilution of this compound in 100% DMSO. For a 10-point IC50 curve, a 1:3 serial dilution starting from 1 mM is common. This plate will serve as the source for dispensing the compound into the assay plate.

  • Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its substrate in kinase reaction buffer. The optimal concentrations must be determined empirically for each kinase system.

  • ATP Solution: Prepare a 2X working solution of ATP in kinase reaction buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • ADP-Glo™ Reagent: Equilibrate the reagent to room temperature before use.

  • Kinase Detection Reagent: Reconstitute the substrate with the detection buffer as per the manufacturer's instructions. Equilibrate to room temperature before use.[7]

3. Assay Procedure

The following steps are performed at room temperature unless otherwise specified.

  • Compound Dispensing: Add a small volume (e.g., 50 nL) of the serially diluted this compound from the compound dilution plate to the wells of the 384-well assay plate. Also include wells for:

    • Positive Control (0% Inhibition): DMSO only.

    • Negative Control (100% Inhibition): DMSO only (no kinase will be added).

  • Add Kinase/Substrate: Add 2.5 µL of the 2X Kinase/Substrate Mix to all wells except the negative controls. Add 2.5 µL of buffer with substrate only to the negative control wells.

  • Pre-incubation: Gently mix the plate on a shaker for 1 minute and then incubate for 15 minutes. This allows the compound to interact with the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 5 µL.

  • Kinase Reaction Incubation: Mix the plate gently. Incubate for 60 minutes. The optimal incubation time may vary depending on the kinase's activity.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the unconsumed ATP.

  • ATP Depletion Incubation: Mix the plate and incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP to ATP and initiates the luminescence reaction.

  • Signal Development Incubation: Mix the plate and incubate for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the plate using a luminometer with an integration time of 0.25 to 1 second per well.[7]

4. Data Analysis

  • Calculate Percent Inhibition: The activity of the kinase is directly proportional to the relative light units (RLU) measured. Percent inhibition for each compound concentration is calculated as follows: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Negative) / (RLU_Positive - RLU_Negative))

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation

Quantitative results from the assay should be summarized for clarity and comparison.

Table 1: Raw Luminescence Data and Calculated Inhibition

Compound Conc. (µM)Avg. RLUStd. Dev.% Inhibition
1001,5209898.6%
33.32,89015595.9%
11.115,60084076.8%
3.745,2102,15031.5%
1.260,8803,5007.0%
0.464,5504,1001.5%
0.165,8903,980-0.5%
0 (Positive Control)65,5403,8500.0%
No Kinase (Negative)1,15085100.0%

Data shown are for illustrative purposes only.

Table 2: Summary of Inhibitor Potency (IC50 Values)

Compound NameTarget KinaseIC50 (µM)Hill Slope
This compoundFGFR44.521.150.995
Reference Inhibitor (e.g., BLU9931)FGFR40.0251.050.998

Data shown are for illustrative purposes only.

References

Application Notes and Protocols for Evaluating the Anti-proliferative Effects of 6-Amino-5-methylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-5-methylpyridin-3-ol is a pyridinol derivative, a class of compounds that has garnered interest for its potential biological activities. Structurally related aminopyridinol compounds have demonstrated anti-proliferative and antiangiogenic properties, with some acting as selective inhibitors of signaling molecules like Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in cell proliferation and differentiation, particularly in hepatocellular carcinoma.[1][2][3] Therefore, it is crucial to systematically evaluate the anti-proliferative effects of this compound to determine its potential as a therapeutic agent.

These application notes provide detailed protocols for a panel of standard in vitro assays to quantify the anti-proliferative activity of this compound. The described methods include assays for cell viability and metabolic activity (MTT Assay), DNA synthesis (BrdU Assay), long-term survival and clonogenicity (Colony Formation Assay), and effects on cell cycle progression (Cell Cycle Analysis).

General Experimental Workflow

The evaluation of an unknown compound's anti-proliferative effects typically follows a multi-step process, starting with broad screening assays and progressing to more detailed mechanistic studies.

G General Workflow for Evaluating Anti-proliferative Effects cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Proliferation & Survival Assays cluster_2 Phase 3: Mechanistic Studies A Dose-Response & IC50 Determination (e.g., MTT Assay) B Select Potent Concentrations A->B Analyze Data C DNA Synthesis Assay (BrdU) B->C D Long-term Survival Assay (Colony Formation) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Signaling Pathway Analysis (e.g., Western Blot for p-ERK) E->F

Caption: General workflow for evaluating anti-proliferative compounds.

MTT Assay for Cell Viability and Metabolic Activity

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[5][6]

G Principle of the MTT Assay A Viable Cells C Mitochondrial Reductases A->C B Yellow MTT (Water-Soluble) B->C Substrate D Purple Formazan (Insoluble) C->D Reduction F Purple Solution D->F E Solubilization (e.g., DMSO) E->F Dissolves G Measure Absorbance (~570 nm) F->G

Caption: Workflow illustrating the principle of the MTT assay.

Protocol

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to obtain a range of desired concentrations.

    • Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6][8]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][5]

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Data Presentation

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

BrdU Incorporation Assay for DNA Synthesis

Principle

The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, a hallmark of cell proliferation.[9] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][11] This incorporated BrdU can then be detected using a specific monoclonal antibody.[9][10] This method requires DNA denaturation to allow the antibody to access the incorporated BrdU.[11][12] The amount of BrdU detected is proportional to the rate of cell proliferation.

G Principle of the BrdU Assay A Proliferating Cell (S-Phase) B Add BrdU (Thymidine Analog) A->B C BrdU incorporated into new DNA B->C D Fix & Denature DNA C->D E Add Anti-BrdU Primary Antibody D->E F Add HRP-linked Secondary Antibody E->F G Add TMB Substrate F->G H Color Development G->H I Measure Absorbance H->I

Caption: Workflow illustrating the principle of the BrdU assay.

Protocol

  • Cell Seeding and Treatment:

    • Follow Step 1 and 2 from the MTT Assay protocol. The treatment duration should be chosen based on the cell line's doubling time.

  • BrdU Labeling:

    • Following treatment with this compound, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-4 hours at 37°C to allow BrdU incorporation into newly synthesized DNA.[13]

  • Fixation and Denaturation:

    • Carefully remove the labeling medium.

    • Add 200 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to expose the incorporated BrdU.[10][12]

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells with PBS.

    • Add 100 µL of a diluted anti-BrdU monoclonal antibody to each well.

    • Incubate for 60-90 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Add 100 µL of a diluted HRP-linked secondary antibody and incubate for 30 minutes at room temperature.[10]

  • Substrate Addition and Measurement:

    • Wash the wells three times with PBS.

    • Add 100 µL of TMB substrate and incubate until color develops (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M H₂SO₄).

    • Measure the absorbance at 450 nm.

Data Presentation

Concentration (µM)Absorbance (450 nm) (Mean ± SD)% Proliferation (vs Control)
0 (Control)1.82 ± 0.11100
11.75 ± 0.0996.2
51.41 ± 0.0877.5
100.93 ± 0.0651.1
250.45 ± 0.0424.7
500.22 ± 0.0312.1
1000.11 ± 0.026.0

Colony Formation (Clonogenic) Assay

Principle

The colony formation assay assesses the long-term proliferative capacity and survival of single cells after treatment with a cytotoxic or cytostatic agent. It measures the ability of a single cell to undergo enough divisions to form a colony, which is typically defined as a cluster of at least 50 cells. This assay is considered a gold standard for determining the effectiveness of anti-cancer agents as it measures reproductive cell death.

Protocol

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density must be determined empirically for each cell line.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation:

    • Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, allowing colonies to form. The incubation time depends on the growth rate of the cell line.[14]

  • Fixation and Staining:

    • After the incubation period, remove the medium and gently wash the wells with PBS.

    • Fix the colonies by adding a solution of methanol and acetic acid (3:1) for 15 minutes.

    • Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[14]

  • Colony Counting:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

Data Presentation

Concentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Survival Fraction
0 (Control)165 ± 1233.01.00
1152 ± 1030.40.92
5110 ± 922.00.67
1068 ± 713.60.41
2525 ± 45.00.15
505 ± 21.00.03

Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100 Survival Fraction (SF) = PE of treated cells / PE of control cells

Cell Cycle Analysis by Flow Cytometry

Principle

Cell cycle analysis using flow cytometry with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI is a stoichiometric dye that binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence distribution of a population of cells, one can determine the percentage of cells in each phase. An anti-proliferative compound may cause cell cycle arrest at a specific checkpoint.

Protocol

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.[16]

    • Incubate the cells for at least 2 hours at 4°C (or overnight).[16]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[16]

    • Incubate for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation

Treatment% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
Control45.2 ± 2.135.8 ± 1.819.0 ± 1.5
Compound (IC₅₀)68.5 ± 3.515.3 ± 1.216.2 ± 1.9
Compound (2x IC₅₀)75.1 ± 4.28.7 ± 0.916.2 ± 2.3

Potential Mechanism of Action: Signaling Pathway Inhibition

Based on studies of structurally similar compounds, this compound may exert its anti-proliferative effects by inhibiting key signaling pathways.[1] One such potential target is the Fibroblast Growth Factor Receptor (FGFR) pathway. Aberrant activation of the FGFR4-Ras-MAPK pathway is a known driver of proliferation in certain cancers.[1][17] Inhibition of FGFR4 would block downstream signaling, leading to decreased activation of MAP Kinase (ERK), which in turn would reduce the expression of proteins required for cell cycle progression, ultimately causing cell cycle arrest and inhibiting proliferation.[17][18]

G Potential Signaling Pathway Inhibition by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A FGF19 B FGFR4 A->B Binds & Activates C Ras B->C Activates D Raf C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G Activates H Gene Expression (e.g., Cyclin D1) G->H Promotes I Cell Proliferation H->I Compound This compound Compound->B Inhibits

Caption: Potential inhibition of the FGFR4-Ras-MAPK pathway.

References

Application Notes and Protocols: 6-Amino-5-methylpyridin-3-OL as a Potential FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the inhibitory activity of novel aminopyridinol and aminopyrimidinol derivatives against FGFR family kinases. These compounds share a core structure related to 6-Amino-5-methylpyridin-3-OL and demonstrate the potential for this chemical scaffold to yield potent and selective FGFR4 inhibitors.

Table 1: In Vitro IC50 Values of Representative Compounds Against FGFR Kinases [5]

CompoundTarget KinaseIC50 (nM)
6A FGFR11565
FGFR21149
FGFR3277
FGFR4 190
6O FGFR1>50,000
FGFR235,482
FGFR3>30,000
FGFR4 75.3
BLU9931 (Control) FGFR1>10,000
FGFR24,620
FGFR31,450
FGFR4 3

Compound 6A is a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol. Compound 6O is a derivative of 2-amino-4,6-dimethylpyrimidin-5-ol.

Table 2: Selectivity Profile of Representative Compounds for FGFR4 [5]

CompoundSelectivity (Fold) vs FGFR1Selectivity (Fold) vs FGFR2Selectivity (Fold) vs FGFR3
6A ~8~6~1.5
6O >664~471>398

Signaling Pathway

The FGF19-FGFR4 signaling cascade activates downstream pathways critical for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[2][6] Inhibition of FGFR4 kinase activity is expected to block these pro-survival signals.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Inhibitor This compound Inhibitor->FGFR4

Caption: FGFR4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro FGFR4 Kinase Activity Assay

This protocol is designed to determine the IC50 of a test compound against FGFR4 kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FGFR4 Enzyme - Kinase Buffer - Substrate - ATP - Test Compound Start->Prepare_Reagents Add_Components Add to 96-well Plate: - FGFR4 - Substrate - Test Compound Prepare_Reagents->Add_Components Initiate_Reaction Initiate Reaction: Add ATP Add_Components->Initiate_Reaction Incubate_30C Incubate at 30°C for 15-60 min Initiate_Reaction->Incubate_30C Terminate_Reaction Terminate Reaction: Add ADP-Glo™ Reagent Incubate_30C->Terminate_Reaction Incubate_RT_40 Incubate at RT for 40 min Terminate_Reaction->Incubate_RT_40 Detect_Signal Detect Signal: Add Kinase Detection Reagent Incubate_RT_40->Detect_Signal Incubate_RT_30 Incubate at RT for 30 min Detect_Signal->Incubate_RT_30 Read_Luminescence Read Luminescence Incubate_RT_30->Read_Luminescence Analyze_Data Analyze Data: Calculate IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for In Vitro FGFR4 Kinase Assay.

Materials:

  • Recombinant active FGFR4 kinase

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50µM DTT)[7]

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test compound (this compound) dissolved in DMSO

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the test compound dilution.

  • Add 10 µL of a solution containing FGFR4 kinase and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[8]

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

  • Incubate at room temperature for 30 minutes.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

This protocol assesses the effect of the test compound on the proliferation of cancer cell lines with known FGFR4 dependency.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7) with FGF19 amplification.[6]

  • Appropriate cell culture medium and supplements

  • Test compound (this compound) dissolved in DMSO

  • Cell viability reagent (e.g., MTS or WST-1)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[6]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours.[6]

  • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for WST-1) using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR4 Pathway Inhibition

This protocol is used to confirm the mechanism of action by assessing the phosphorylation status of downstream targets of FGFR4.

Western_Blot_Workflow Start Start Cell_Culture Culture FGFR4-dependent cells Start->Cell_Culture Serum_Starve Serum starve cells (4-6h) Cell_Culture->Serum_Starve Inhibitor_Treatment Treat with this compound Serum_Starve->Inhibitor_Treatment FGF19_Stimulation Stimulate with FGF19 (15-30 min) Inhibitor_Treatment->FGF19_Stimulation Cell_Lysis Lyse cells and quantify protein FGF19_Stimulation->Cell_Lysis SDS_PAGE SDS-PAGE and transfer to membrane Cell_Lysis->SDS_PAGE Antibody_Incubation Incubate with primary and secondary antibodies SDS_PAGE->Antibody_Incubation Detection Detect protein bands (ECL) Antibody_Incubation->Detection Analysis Analyze band intensity Detection->Analysis

Caption: Workflow for Western Blot Analysis.

Materials:

  • FGFR4-dependent cell line

  • Test compound

  • Recombinant FGF19

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[6]

  • Primary antibodies: anti-phospho-FRS2 (Tyr196), anti-total-FRS2, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)[6]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.[6]

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[6]

  • Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes.[6]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.[6]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

References

Application Notes and Protocols for Chick Chorioallantoic Membrane (CAM) Assay with 6-Amino-5-methylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both physiological and pathological conditions, including tumor growth and metastasis. The chick chorioallantoic membrane (CAM) assay is a well-established and widely used in vivo model to study angiogenesis. Its advantages include cost-effectiveness, high reproducibility, and ease of manipulation.[1] This document provides a detailed protocol for utilizing the CAM assay to evaluate the potential anti-angiogenic effects of the small molecule, 6-Amino-5-methylpyridin-3-OL. While specific data on this compound's activity in a CAM assay is not widely published, protocols for structurally similar pyridin-3-ol derivatives with known anti-angiogenic properties provide a strong foundation for this experimental design. Notably, a related analog, BJ-1108 (6-amino-2,4,5-trimethylpyridin-3-ol), has been shown to inhibit angiogenesis, suggesting that this compound may exhibit similar bioactivity.

Data Presentation: Quantitative Analysis of Angiogenesis

The following table presents a hypothetical summary of quantitative data that could be obtained from a CAM assay investigating the anti-angiogenic effects of this compound. Data is presented as mean ± standard deviation.

Treatment GroupConcentration (µM)Number of Blood Vessel Branch PointsTotal Vessel Length (mm)Vessel Area Coverage (%)Inhibition of Angiogenesis (%)
Negative Control (Vehicle) 0 (0.1% DMSO in PBS)125 ± 1285 ± 735 ± 40%
Positive Control (e.g., Sunitinib) 1045 ± 630 ± 512 ± 264%
This compound 1105 ± 1072 ± 630 ± 316%
This compound 1078 ± 855 ± 522 ± 337.6%
This compound 5055 ± 740 ± 415 ± 256%

Experimental Protocols

This protocol outlines the in ovo CAM assay method. All procedures should be performed under sterile conditions in a laminar flow hood to minimize contamination.

Materials
  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with humidity control and automatic turning

  • Egg candler

  • Sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Positive control anti-angiogenic compound (e.g., Sunitinib)

  • Sterile filter paper discs (5 mm diameter)

  • Sterile forceps and scissors

  • 70% ethanol

  • Parafilm or sterile adhesive tape

  • Stereomicroscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Preparation of Fertilized Chicken Eggs
  • Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-65% humidity. If the incubator has an automatic turner, it should be active for the first 3 days.

  • On embryonic day 3 (E3), candle the eggs to confirm viability (presence of a developing embryo and vascularization). Discard any non-viable eggs.

  • Clean the eggshell surface with 70% ethanol.

  • Create a small hole (approximately 1-2 mm) at the blunt end of the egg over the air sac using a sterile needle or drill.

  • On the side of the egg, create a small window (approximately 1 cm²) in the shell, being careful not to puncture the underlying chorioallantoic membrane. This can be done by scoring the shell with a sterile scalpel and then carefully removing the piece of shell with forceps.

  • Seal the window with sterile adhesive tape or Parafilm and return the eggs to the incubator in a stationary position (window facing up) until embryonic day 7 (E7).

Preparation of this compound and Control Solutions
  • Stock Solution: Prepare a stock solution of this compound in sterile DMSO (e.g., 50 mM).

  • Working Solutions: Prepare serial dilutions of the stock solution in sterile PBS to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). The final concentration of DMSO in the working solutions should be kept constant and at a non-toxic level (typically ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control solution consisting of sterile PBS with the same final concentration of DMSO as the working solutions.

  • Positive Control: Prepare a solution of a known anti-angiogenic compound (e.g., Sunitinib at 10 µM) in the same vehicle.

Application of Test Compound to the CAM
  • On E7, carefully remove the eggs from the incubator and place them under a stereomicroscope.

  • Gently remove the tape sealing the window to expose the CAM.

  • Saturate a sterile 5 mm filter paper disc with 10 µL of the test solution (vehicle control, positive control, or this compound at different concentrations).

  • Carefully place the saturated filter paper disc onto the CAM, avoiding major blood vessels.

  • Reseal the window with sterile tape and return the eggs to the incubator.

Observation and Quantification of Angiogenesis
  • On embryonic day 10 (E10), after 72 hours of incubation with the test compounds, remove the eggs from the incubator.

  • Carefully open the window and observe the CAM under a stereomicroscope.

  • Capture high-resolution images of the area around the filter paper disc.

  • Quantify the angiogenic response by analyzing the captured images using software such as ImageJ.[2] Key parameters to measure include:

    • Number of blood vessel branch points: Manually or automatically count the number of vessel bifurcations within a defined area around the disc.

    • Total vessel length: Trace the blood vessels and calculate their total length.

    • Vessel area coverage: Measure the percentage of the area covered by blood vessels.

  • Calculate the percentage of inhibition of angiogenesis for each treatment group relative to the vehicle control.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis egg_prep Fertilized Egg Incubation (E0-E3) window Create Window in Eggshell (E3) egg_prep->window application Apply Compound to CAM (E7) window->application compound_prep Prepare this compound and Control Solutions compound_prep->application incubation Incubate for 72h (E7-E10) application->incubation imaging Image Acquisition of CAM (E10) incubation->imaging quantification Quantify Angiogenesis (Vessel Branching, Length, Area) imaging->quantification data_analysis Data Analysis and Comparison quantification->data_analysis

Caption: Experimental workflow for the chick chorioallantoic membrane (CAM) assay.

Potential Signaling Pathway

The anti-angiogenic activity of pyridin-3-ol derivatives may involve the inhibition of key signaling pathways that promote endothelial cell proliferation, migration, and survival. A likely target, based on studies of similar compounds, is the PI3K/Akt pathway, a central regulator of angiogenesis.

G cluster_pathway PI3K/Akt Signaling in Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Bad Bad Akt->Bad Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis eNOS->Angiogenesis Bad->Angiogenesis Inhibition This compound Inhibition->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols for Antiangiogenic Activity Screening of 6-Amino-5-methylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, proliferation, and metastasis. The development of novel antiangiogenic agents is a key focus in cancer therapy. This document provides detailed application notes and protocols for screening the antiangiogenic potential of the novel compound 6-Amino-5-methylpyridin-3-OL . The methodologies described herein are based on established in vitro and in vivo assays commonly used in the field of angiogenesis research. While limited direct data exists for this specific compound, its structural analogs, such as 6-amino-2,4,5-trimethylpyridin-3-ols, have demonstrated notable antiangiogenic and antitumor activities, suggesting the potential of this chemical scaffold.[1][2][3]

Hypothesized Mechanism of Action

Based on studies of structurally related aminopyridinol compounds, this compound is hypothesized to exert its antiangiogenic effects by modulating key signaling pathways in endothelial cells. One such analog, BJ-1108 (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative), has been shown to inhibit serotonin-induced angiogenesis by targeting the PI3K/NOX signaling pathway.[2][4] Additionally, many antiangiogenic agents target the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a primary driver of angiogenesis. Therefore, the screening strategy for this compound will focus on its ability to inhibit endothelial cell proliferation, migration, and differentiation, key processes regulated by these pathways.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Compound 6-Amino-5- methylpyridin-3-OL Compound->VEGFR2 Potential Inhibition

Caption: VEGF Signaling Pathway and Potential Inhibition.

Experimental Workflow

A tiered approach is recommended for screening the antiangiogenic activity of this compound, starting with broad in vitro assays and progressing to more complex in vivo models.

References

Application Notes and Protocols for High-Throughput Screening of 6-Amino-5-methylpyridin-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-amino-5-methylpyridin-3-ol scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent and selective inhibitors of various protein kinases.[1] Notably, compounds with this core have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key regulator in cellular processes whose dysregulation is implicated in certain cancers, such as hepatocellular carcinoma.[2][3] High-throughput screening (HTS) is a critical step in the drug discovery pipeline to efficiently identify and characterize novel modulators of such targets from large compound libraries.[4][5][6]

These application notes provide detailed protocols and workflows for the high-throughput screening of this compound derivatives, with a focus on identifying inhibitors of protein kinases. The described assays are adaptable for various kinase targets and are designed for miniaturization and automation.[7][8]

Data Presentation

The following table summarizes hypothetical quantitative data for a representative this compound derivative, designated "AMPD-X," against a panel of related kinases. This data is crucial for assessing the potency and selectivity of potential drug candidates.

CompoundTarget KinaseAssay TypeIC50 (nM)
AMPD-XKinase AFluorescence Polarization65
AMPD-XKinase BTR-FRET980
AMPD-XKinase CCell-Based Phospho-Assay>15,000
Staurosporine (Control)Kinase AFluorescence Polarization8

Signaling Pathway and Experimental Workflow

Kinase Signaling Cascade

Protein kinases are crucial components of signaling cascades that regulate numerous cellular processes.[9] Small molecule inhibitors can block these pathways, making them attractive therapeutic targets.

G Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Extracellular_Signal->Receptor_Tyrosine_Kinase Adaptor_Proteins Adaptor Proteins Receptor_Tyrosine_Kinase->Adaptor_Proteins Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor_Proteins->Upstream_Kinase MEK_Kinase MEK Kinase Upstream_Kinase->MEK_Kinase ERK_Kinase ERK Kinase MEK_Kinase->ERK_Kinase Transcription_Factors Transcription Factors ERK_Kinase->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase

A generic kinase signaling cascade.
High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from initial screening of a large compound library to hit confirmation and characterization.[5][7]

G High-Throughput Screening Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (100,000s of compounds) Primary_Assay Primary HTS Assay (e.g., FP, TR-FRET) Compound_Library->Primary_Assay Data_Analysis_1 Data Analysis (Identify Initial Hits) Primary_Assay->Data_Analysis_1 Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Data_Analysis_1->Hit_Confirmation Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Counter_Screen Counter/Orthogonal Screens Dose_Response->Counter_Screen SAR_Studies Structure-Activity Relationship (SAR) Counter_Screen->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay

This biochemical assay measures the binding of a fluorescently labeled ligand (tracer) to a kinase.[10][11][12] Inhibitors compete with the tracer for the kinase's active site, leading to a decrease in the fluorescence polarization signal.[13] This method is well-suited for HTS due to its homogeneous format and sensitivity.[14]

Materials:

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[4]

  • Enzyme Solution: Target kinase (e.g., FGFR4) diluted to the optimal concentration in Kinase Assay Buffer.

  • Fluorescent Tracer: A fluorescently labeled ligand that binds to the kinase of interest.

  • Test Compounds: this compound derivatives and control compounds (e.g., Staurosporine) dissolved in DMSO.

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the test compounds, positive control (e.g., a known inhibitor), and negative control (DMSO) to the wells of the 384-well assay plate.[4]

  • Add the kinase solution (e.g., 5 µL) to all wells using a robotic liquid handler.

  • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.[4]

  • Add the fluorescent tracer solution (e.g., 5 µL) to all wells.

  • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

  • The raw fluorescence polarization data from each plate is normalized to the positive and negative controls.

  • Percent inhibition is calculated for each compound.

  • Hits are identified as compounds that produce an inhibition signal above a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[4]

  • For confirmed hits, a dose-response curve is generated to determine the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[15][16] This provides more biologically relevant data as it assesses compound activity in the presence of cellular factors.[16]

Materials:

  • Cell Line: A human cell line endogenously expressing the target kinase or engineered to overexpress it.

  • Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum and antibiotics.

  • Serum-Free Medium: For starving the cells before stimulation.

  • Stimulant: A growth factor or other agent that activates the target kinase (if required).

  • Lysis Buffer: A buffer containing detergents and phosphatase inhibitors to lyse the cells and preserve the phosphorylation state of proteins.

  • Detection Reagents: For example, an ELISA-based kit with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form of the substrate.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Assay Plates: 96- or 384-well tissue culture treated plates.

Procedure:

  • Seed the cells into the assay plates at a predetermined density and allow them to adhere overnight.

  • The next day, replace the culture medium with serum-free medium and incubate for several hours to reduce basal kinase activity.

  • Add the test compounds at various concentrations to the cells and incubate for a specified time (e.g., 1-2 hours).

  • If necessary, add a stimulant to activate the kinase and incubate for a short period (e.g., 15-30 minutes).

  • Aspirate the medium and lyse the cells by adding Lysis Buffer.

  • Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody.

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation with the detection antibody, a secondary antibody conjugated to an enzyme (e.g., HRP), and the addition of a substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).

  • Read the signal on a microplate reader.

Data Analysis:

  • The signal corresponding to the amount of phosphorylated substrate is normalized to the total amount of substrate or to a control for cell viability.

  • The percent inhibition of phosphorylation is calculated for each compound concentration relative to the stimulated control.

  • Dose-response curves are plotted, and IC50 values are determined for active compounds.

References

Application Note & Protocol: Quantification of 6-Amino-5-methylpyridin-3-OL in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of 6-Amino-5-methylpyridin-3-OL in human plasma and urine. The method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The protocol described herein is a proposed methodology based on established analytical techniques for structurally similar compounds and requires full validation before implementation in regulated bioanalysis.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust LC-MS/MS method for the determination of this compound in human plasma and urine. The method involves a straightforward sample preparation procedure followed by rapid and selective chromatographic separation and tandem mass spectrometric detection.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Human urine

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Proposed)
ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min.
Mass Spectrometric Conditions (Proposed)
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 125.1 > 108.1 (Quantifier), m/z 125.1 > 80.1 (Qualifier)
Internal Standard (IS): m/z 128.1 > 111.1

Note: The proposed MRM transitions would need to be optimized by direct infusion of the reference standard.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration and QC Samples: Spike blank human plasma or urine with the appropriate working standard solutions to prepare CC and QC samples at the desired concentrations.

Sample Preparation Protocol: Protein Precipitation for Plasma
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Sample Preparation Protocol: Dilution for Urine
  • Pipette 50 µL of urine sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 450 µL of the internal standard working solution (in 50:50 acetonitrile:water).

  • Vortex for 10 seconds.

  • Transfer the solution to an HPLC vial for analysis.

Data Presentation

The following tables summarize the expected quantitative performance of the method after full validation.

Table 1: Proposed Calibration Curve and Quality Control Sample Concentrations

Sample TypeConcentration (ng/mL)
Calibration Standard 1 (LLOQ)0.5
Calibration Standard 21.0
Calibration Standard 35.0
Calibration Standard 425.0
Calibration Standard 5100.0
Calibration Standard 6250.0
Calibration Standard 7400.0
Calibration Standard 8 (ULOQ)500.0
QC Low1.5
QC Medium75.0
QC High375.0

Table 2: Summary of Proposed Method Validation Parameters

Validation ParameterAcceptance CriteriaProposed Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Accuracy within ±20%, Precision ≤ 20%0.5 ng/mL
Accuracy (at QC levels) Within ±15% of nominal95.0% - 105.0%
Precision (at QC levels) ≤ 15% RSD< 10%
Matrix Effect CV ≤ 15%< 10%
Recovery Consistent and precise> 85%

Visualizations

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma_sample->add_is vortex_precip Vortex for 30s add_is->vortex_precip centrifuge Centrifuge at 14,000 rpm vortex_precip->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant hplc_vial_p HPLC Vial supernatant->hplc_vial_p inject Inject 5 µL hplc_vial_p->inject urine_sample 50 µL Urine Sample add_is_urine Add 450 µL IS Solution urine_sample->add_is_urine vortex_mix Vortex for 10s add_is_urine->vortex_mix hplc_vial_u HPLC Vial vortex_mix->hplc_vial_u hplc_vial_u->inject hplc HPLC Separation (C18 Column) inject->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms data_acq Data Acquisition msms->data_acq

Caption: Experimental workflow for plasma and urine sample analysis.

G start Biological Sample (Plasma or Urine) sample_prep Sample Preparation Protein Precipitation (Plasma) Dilution (Urine) start->sample_prep analysis LC-MS/MS Analysis Chromatographic Separation Mass Spectrometric Detection sample_prep->analysis data_proc Data Processing Peak Integration Calibration Curve Generation analysis->data_proc quant Quantification|{Concentration of This compound} data_proc->quant

Caption: Logical relationship of the analytical method steps.

Application Notes and Protocols for In Vivo Experimental Design: 6-Amino-5-methylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of 6-Amino-5-methylpyridin-3-OL, a novel pyridine derivative. Drawing parallels from structurally similar compounds with demonstrated biological activities, this document outlines a phased experimental approach, from initial toxicity and pharmacokinetic profiling to efficacy assessment in a relevant disease model. The protocols provided are intended as a guide and should be adapted based on emerging data and specific research objectives.

Introduction and Therapeutic Hypothesis

While specific in vivo data for this compound is not extensively published, derivatives of aminopyridinols have shown potential as anti-angiogenic and anti-tumor agents, with some acting as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] FGFR4 is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1][3] Therefore, a primary therapeutic hypothesis is that this compound may function as an anti-cancer agent, potentially through the inhibition of angiogenesis or specific receptor tyrosine kinases like FGFR4. The following in vivo experimental design is structured to investigate this hypothesis.

Phased In Vivo Experimental Workflow

A structured, multi-phase approach is recommended to systematically evaluate the potential of this compound. This workflow ensures that comprehensive safety and pharmacokinetic data are gathered before proceeding to more complex and resource-intensive efficacy studies.

G cluster_0 Phase 1: Preclinical Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Pharmacodynamics Toxicity Acute & Sub-chronic Toxicity Studies PK Pharmacokinetic (PK) Profiling Toxicity->PK Determine MTD & dosing range Efficacy Xenograft Efficacy Model PK->Efficacy Inform dosing regimen PD Pharmacodynamic (PD) Marker Analysis Efficacy->PD Confirm mechanism of action

Caption: Phased approach for the in vivo evaluation of this compound.

Phase 1: Preclinical Safety and Pharmacokinetic Profiling

The initial phase focuses on understanding the safety profile and the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[4]

Toxicity Studies

Toxicological evaluation is critical to identify potential adverse effects and to determine a safe dose range for subsequent studies.[5][6]

3.1.1. Acute Toxicity Protocol

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Vehicle control (e.g., saline, or a suitable solvent)

    • Low dose this compound

    • Mid dose this compound

    • High dose this compound

  • Procedure:

    • Administer the compound via intravenous (IV) and oral (PO) routes.

    • Observe animals for clinical signs of toxicity continuously for the first 4 hours, then daily for 14 days.

    • Record body weight and food consumption twice weekly.

    • At day 14, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect major organs for histopathological examination.

3.1.2. Data Presentation: Acute Toxicity Endpoints

ParameterMeasurement
Clinical Observations Morbidity, mortality, behavioral changes
Body Weight Grams (g), measured on days 0, 3, 7, and 14
Hematology CBC with differential
Clinical Chemistry Liver function tests (ALT, AST), kidney function
Histopathology Microscopic examination of key organs
Pharmacokinetic (PK) Studies

PK studies describe how the body processes the compound and are essential for designing effective dosing schedules in efficacy studies.[4][7][8]

3.2.1. Single-Dose PK Protocol

  • Objective: To determine key PK parameters such as clearance, half-life, volume of distribution, and oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Groups:

    • Intravenous (IV) administration group

    • Oral (PO) administration group

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer a single, non-toxic dose of this compound.

    • Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).[7][9]

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate PK parameters using non-compartmental analysis.[7]

3.2.2. Data Presentation: Key Pharmacokinetic Parameters

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest concentration of the drug in the blood.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time.
Half-life t1/2The time it takes for the drug concentration to be halved.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe theoretical volume that the drug would have to occupy.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation.

Phase 2: Efficacy Evaluation in a Xenograft Model

Based on the therapeutic hypothesis, an HCC xenograft model is appropriate to evaluate the anti-tumor efficacy of this compound.

Xenograft Efficacy Protocol
  • Objective: To assess the anti-tumor activity of this compound in an in vivo cancer model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Cell Line: A human HCC cell line with known FGFR4 expression (e.g., Hep3B).[1][3]

  • Groups:

    • Vehicle control

    • This compound (low dose)

    • This compound (high dose, based on MTD)

    • Positive control (e.g., a known FGFR4 inhibitor or standard-of-care chemotherapy)

  • Procedure:

    • Implant HCC cells subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups.

    • Administer treatment daily (or as determined by PK data) via the appropriate route.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis.

4.1.1. Data Presentation: Efficacy Endpoints

ParameterMeasurement
Tumor Volume Measured with calipers (mm³), calculated as (Length x Width²)/2
Tumor Weight Measured at the end of the study (g)
Body Weight Monitored as an indicator of general toxicity (g)
Tumor Growth Inhibition TGI (%), calculated relative to the vehicle control group

Phase 3: Pharmacodynamic (PD) Marker Analysis

PD studies are essential to confirm that the compound is hitting its intended target in the tumor tissue.

Target Engagement Signaling Pathway

If this compound is hypothesized to inhibit the FGFR4 signaling pathway, key downstream markers can be assessed.

cluster_pathway Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 PLCg PLCγ FGFR4->PLCg FRS2 FRS2 FGFR4->FRS2 Compound This compound Compound->FGFR4 Inhibition RAS_RAF RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothesized FGFR4 signaling pathway inhibited by this compound.

PD Marker Analysis Protocol
  • Objective: To measure the modulation of target signaling pathways in tumor tissue following treatment.

  • Procedure:

    • Conduct a satellite efficacy study with the same treatment groups.

    • Collect tumors at various time points after the final dose (e.g., 2, 8, and 24 hours).

    • Prepare tumor lysates for analysis.

    • Use techniques like Western blotting or immunohistochemistry to measure the levels of total and phosphorylated proteins in the FGFR4 pathway (e.g., p-ERK, p-AKT).

5.2.1. Data Presentation: PD Markers

Pathway ComponentAnalysis MethodExpected Outcome with Treatment
p-FRS2 Western Blot / IHCDecrease
p-ERK Western Blot / IHCDecrease
p-AKT Western Blot / IHCDecrease
Ki-67 IHCDecrease (marker of proliferation)

By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the in vivo potential of this compound as a novel therapeutic agent.

References

Application Notes and Protocols: Molecular Docking Studies of 6-Amino-5-methylpyridin-3-OL with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that modulate a majority of cellular signaling pathways.[1][2][3] Their dysregulation is a hallmark of numerous diseases, including cancer, rendering them prime targets for therapeutic intervention. The small molecule 6-Amino-5-methylpyridin-3-OL and its analogs represent a promising scaffold for the development of novel protein kinase inhibitors. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[4][5] This methodology facilitates the rapid screening of potential inhibitors and provides crucial insights into the molecular interactions that govern binding, thereby steering lead optimization efforts.[4][6]

These application notes provide a comprehensive overview of the molecular docking of a representative aminopyridinol compound, 6-Amino-2,4,5-trimethylpyridin-3-ol, with Fibroblast Growth Factor Receptor 4 (FGFR4), based on available research.[7][8] While direct studies on this compound are limited, the provided protocols and data for this closely related analog offer a robust framework for initiating similar investigations.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives against various protein kinases, as reported in the literature. This data is essential for validating and correlating the results of molecular docking studies.

Compound IDTarget KinaseIC50 (nM)Selectivity NotesReference
Compound 6A FGFR41901.5 to 8-fold selectivity for FGFR4 over FGFR1-3.[8]
FGFR11565[8]
FGFR21149[8]
FGFR3277[8]
Compound 6O FGFR475.3398 to 664-fold selectivity for FGFR4 over FGFR1-3.[8]
FGFR1>50,000[8]
FGFR235,482[8]
FGFR3>30,000[8]
BLU9931 (Control) FGFR4-Known selective FGFR4 inhibitor.[8]

Signaling Pathways and Experimental Workflow

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration.[8] Dysregulation of the FGFR signaling pathway is implicated in various cancers. The diagram below illustrates a simplified representation of the FGFR signaling cascade and the point of inhibition by small molecule inhibitors.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor This compound (Inhibitor) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of kinase inhibition.

Molecular Docking Experimental Workflow

The following diagram outlines the typical workflow for a molecular docking study, from target and ligand preparation to the analysis of results.

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Protein Target (e.g., FGFR4 from PDB) PrepProtein Prepare Protein: - Remove water - Add hydrogens - Assign charges PDB->PrepProtein Ligand Prepare Ligand Structure (this compound) PrepLigand Prepare Ligand: - Generate 3D conformers - Assign charges Ligand->PrepLigand Grid Define Binding Site (Grid Generation) PrepProtein->Grid Dock Perform Docking (e.g., AutoDock Vina, Glide) PrepLigand->Dock Grid->Dock Scoring Score and Rank Poses (Binding Energy) Dock->Scoring Analysis Analyze Interactions: - Hydrogen bonds - Hydrophobic contacts Scoring->Analysis Validation Experimental Validation (In vitro kinase assays) Analysis->Validation

Caption: General workflow for a molecular docking study.

Experimental Protocols

Molecular Docking Protocol

This protocol provides a generalized procedure for performing molecular docking studies of this compound with a target protein kinase.

1. Software and Tools:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • ChemDraw or similar software: For drawing and generating the 3D structure of the ligand.

2. Protein Preparation:

a. Obtain the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB). b. Prepare the protein for docking using AutoDock Tools (ADT): i. Remove water molecules and any co-crystallized ligands.[4] ii. Add polar hydrogen atoms.[4] iii. Assign Kollman charges.[4] iv. Save the prepared protein in the PDBQT file format.[4]

3. Ligand Preparation:

a. Draw the 2D structure of this compound using chemical drawing software and convert it to a 3D structure (e.g., SDF or MOL2 format). b. Prepare the ligand for docking using ADT: i. Detect the root of the molecule and define the rotatable bonds.[4] ii. Save the prepared ligand in the PDBQT file format.

4. Grid Generation:

a. Identify the active site of the kinase, typically the ATP-binding pocket. This can be determined from the position of a co-crystallized ligand or through literature review. b. Using AutoDock Tools, define a grid box that encompasses the entire binding site. The grid parameters (center coordinates and dimensions) should be recorded in a configuration file.

5. Docking Simulation:

a. Create a configuration file (e.g., conf.txt) that specifies the file paths for the prepared protein and ligand, the grid parameters, and the number of binding modes to generate. b. Execute the docking simulation using AutoDock Vina from the command line: vina --config conf.txt --log log.txt c. The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

6. Analysis of Results:

a. Visualize the docking results using PyMOL or Chimera by loading the prepared protein and the output ligand poses. b. Analyze the interactions between the top-ranked pose of this compound and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. c. Compare the predicted binding mode and affinity with any available experimental data for validation.

In Vitro Kinase Assay (General Protocol)

To validate the in silico findings, an in vitro kinase assay is essential to determine the inhibitory activity of the compound.

1. Materials:

  • Recombinant protein kinase

  • Kinase buffer

  • ATP

  • Substrate (specific to the kinase)

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

a. Prepare a serial dilution of this compound in DMSO.[4] b. In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.[4] c. Incubate the plate for 10 minutes at room temperature.[4] d. Initiate the kinase reaction by adding a mixture of the substrate and ATP.[4] e. Incubate for 60 minutes at room temperature.[4] f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[4] g. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.[4] h. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This document provides a framework for the computational and experimental evaluation of this compound and its analogs as potential protein kinase inhibitors. The combination of molecular docking and in vitro assays represents a robust strategy for the identification and characterization of novel kinase inhibitors for therapeutic development. The provided protocols and data serve as a guide for researchers to design and execute their own studies in this promising area of drug discovery.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Amino-5-methylpyridin-3-OL Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 6-amino-5-methylpyridin-3-ol analogs, with a focus on their activity as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a key pharmacophore in the development of kinase inhibitors. Modifications to this core structure have been explored to enhance potency, selectivity, and pharmacokinetic properties. This document details the SAR of a series of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors, which are close structural analogs of the core topic. These compounds have shown potential in the treatment of hepatocellular carcinoma (HCC).[1][2]

Structure-Activity Relationship (SAR) Summary

The SAR for this series of compounds was elucidated through systematic modifications of the core scaffold and evaluation of their inhibitory activity against FGFR4 and other kinases.

Key findings include:

  • Effect of Methyl Groups: The introduction of methyl groups on the pyridine or pyrimidine ring was found to influence activity. While in some contexts, methylation can be detrimental, a combination of specific substitutions can lead to higher activity and selectivity.[1]

  • Halogen Substitution: The presence and nature of halogen substituents on the dimethoxyphenyl ring play a crucial role. Fluorine substitution, in particular, was found to be favorable for FGFR4 inhibitory activity.[1]

  • Core Ring System: A comparison between the trimethylpyridine and dimethylpyrimidine cores revealed that the dimethylpyrimidine core, in combination with optimal substitutions, could lead to superior FGFR4 selectivity.[1]

Quantitative Data Presentation

The inhibitory activities of the synthesized analogs against FGFR family kinases and their anti-proliferative effects on an HCC cell line are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of Key this compound Analogs [1]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
6A 15651149277190
6O >50,00035,482>30,00075.3
BLU9931 (Control) 16008202903

Table 2: Anti-proliferative Activity of Key Analogs in Hep3B HCC Cells [1]

CompoundGI50 (µM)
6O 0.03
BLU9931 (Control) 0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Protocol for Kinase Inhibition Assay (FGFR4)

This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against FGFR4.

Workflow Diagram:

G Workflow for Kinase Inhibition Assay prep_compounds Prepare serial dilutions of test compounds plate_compounds Add compounds to 384-well plate prep_compounds->plate_compounds prep_kinase Prepare kinase/substrate solution (FGFR4, poly(E,Y)4:1) add_kinase Add kinase/substrate solution prep_kinase->add_kinase prep_atp Prepare ATP solution start_reaction Initiate reaction with ATP solution prep_atp->start_reaction plate_compounds->add_kinase add_kinase->start_reaction incubate Incubate at room temperature start_reaction->incubate stop_reaction Stop reaction and measure kinase activity (e.g., using ADP-Glo) incubate->stop_reaction analyze Analyze data and calculate IC50 stop_reaction->analyze G Workflow for Cell Proliferation Assay seed_cells Seed Hep3B cells in 96-well plates incubate_initial Incubate for 24 hours seed_cells->incubate_initial treat_cells Treat cells with serial dilutions of compounds incubate_initial->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate_treatment->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_gi50 Calculate GI50 values measure_luminescence->calculate_gi50 G Workflow for CAM Tumor Model prepare_eggs Prepare fertilized chicken eggs incubate_eggs Incubate eggs for 9 days prepare_eggs->incubate_eggs implant_cells Implant Hep3B cells onto the CAM incubate_eggs->implant_cells treat_tumors Treat tumors with test compounds implant_cells->treat_tumors incubate_further Incubate for an additional 3 days treat_tumors->incubate_further excise_tumors Excise and weigh tumors incubate_further->excise_tumors analyze_data Analyze tumor growth inhibition excise_tumors->analyze_data G Simplified FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR Compound_6O Compound 6O (Inhibitor) Compound_6O->FGFR4 Inhibits Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-5-methylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Amino-5-methylpyridin-3-OL synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound and its derivatives?

A common approach involves a multi-step synthesis starting from a commercially available pyridine derivative. A key strategy includes the introduction of an amino group at the C6 position of the pyridine ring, often via a nitration-reduction sequence or a palladium-catalyzed amination reaction like the Buchwald-Hartwig amination.[1] The hydroxyl group at the C3 position can be protected during these steps and later deprotected.

Q2: My overall yield is consistently low. What are the most critical steps to optimize?

Low overall yield in a multi-step synthesis can result from inefficiencies at various stages. Key steps to scrutinize for optimization are:

  • Nitration: Incomplete nitration or formation of undesired isomers can significantly impact the yield. Reaction temperature and the choice of nitrating agent are critical parameters.

  • Reduction of the nitro group: The choice of reducing agent and reaction conditions can affect the efficiency of the reduction and the formation of byproducts. Catalytic hydrogenation is often a clean and high-yielding method.

  • Purification: Loss of product during purification steps, especially chromatography, can be a major contributor to low yield. Optimizing the mobile phase and using high-quality silica gel is important.

Q3: I am observing significant side product formation. What are the likely side reactions?

Common side reactions can include:

  • Over-nitration or nitration at incorrect positions: This can occur if the reaction conditions for nitration are too harsh.

  • Incomplete reduction: The presence of starting nitro compound in the final product indicates incomplete reduction.

  • Oxidation of the product: The aminopyridinol product can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.

  • Formation of dimers or polymers: This can be an issue during palladium-catalyzed coupling reactions if the reaction is not properly controlled.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive catalyst (in case of catalytic reactions).2. Low reaction temperature.3. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst. For palladium catalysts, ensure an inert atmosphere is maintained.2. Gradually increase the reaction temperature and monitor the progress by TLC.3. Use freshly distilled or high-purity anhydrous solvents and reagents.
Formation of multiple spots on TLC, indicating a mixture of products 1. Non-selective reaction conditions (e.g., in nitration).2. Decomposition of starting material or product.3. Side reactions due to reactive intermediates.1. Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.2. Conduct the reaction at a lower temperature and for a shorter duration.3. Use protecting groups for sensitive functional groups.
Difficulty in isolating the final product 1. Product is highly soluble in the work-up solvent.2. Formation of an emulsion during extraction.3. Product co-elutes with impurities during column chromatography.1. Use a different solvent for extraction or perform multiple extractions with smaller volumes.2. Add brine to the aqueous layer to break the emulsion.3. Optimize the solvent system for column chromatography; consider using a gradient elution.
Product degradation upon storage 1. The compound is sensitive to light, air, or moisture.1. Store the final product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Experimental Protocols

Step 1: Nitration of a Methyl-hydroxypyridine Precursor

  • To a solution of the methyl-hydroxypyridine precursor in concentrated sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

  • Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro-product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-substituted pyridine in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude amino-product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Reaction Conditions for Yield Optimization

Parameter Condition A Condition B Condition C Observed Yield (%)
Nitration Temperature 0 °C25 °C (Room Temp)-10 °CTo be determined
Nitrating Agent HNO₃/H₂SO₄KNO₃/H₂SO₄Fuming HNO₃To be determined
Reduction Catalyst 10% Pd/CRaney NickelSnCl₂/HClTo be determined
Hydrogenation Pressure 1 atm (balloon)50 psiN/ATo be determined

Visualizations

Synthesis_Pathway Start Methyl-hydroxypyridine Precursor Nitro Nitro-methyl-hydroxypyridine Start->Nitro Nitration (HNO₃/H₂SO₄) Amino This compound Nitro->Amino Reduction (H₂/Pd-C)

Caption: A simplified reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity OptimizeNitration Optimize Nitration Conditions (Temp, Reagents) CheckPurity->OptimizeNitration Purity Confirmed OptimizeReduction Optimize Reduction Conditions (Catalyst, Pressure, Temp) OptimizeNitration->OptimizeReduction Nitration Optimized OptimizePurification Optimize Purification (Solvent System, Technique) OptimizeReduction->OptimizePurification Reduction Optimized Success Improved Yield OptimizePurification->Success Purification Optimized

References

Technical Support Center: Overcoming Solubility Challenges with 6-Amino-5-methylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Amino-5-methylpyridin-3-OL in aqueous buffers during experiments.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dissolving this compound in Aqueous Buffer

When this compound fails to dissolve or precipitates out of an aqueous buffer, it indicates that its solubility limit has been exceeded under the current conditions. The following troubleshooting workflow provides a systematic approach to resolving this issue.

G start Precipitate observed in aqueous buffer concentration Is the intended concentration critical? start->concentration lower_conc Lower the concentration concentration->lower_conc No solubility_enhancement Proceed with solubility enhancement techniques concentration->solubility_enhancement Yes reassess Re-evaluate solubility lower_conc->reassess ph_modification pH Modification: Lower buffer pH solubility_enhancement->ph_modification cosolvent Add a Co-solvent: e.g., DMSO, Ethanol, PEG 400 solubility_enhancement->cosolvent surfactant Incorporate a Surfactant: e.g., Tween 80, Polysorbate 20 solubility_enhancement->surfactant complexation Use a Complexing Agent: e.g., Cyclodextrins solubility_enhancement->complexation ph_modification->reassess cosolvent->reassess surfactant->reassess complexation->reassess success Solubility issue resolved reassess->success Successful further_optimization Further optimization required reassess->further_optimization Unsuccessful

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound is generally low, particularly in neutral to alkaline pH buffers. This is a common characteristic for many pyridine-based compounds. The solubility is highly dependent on the pH, temperature, and ionic strength of the buffer.

Q2: How does pH affect the solubility of this compound?

A2: this compound contains basic pyridine nitrogen atoms. Lowering the pH of the aqueous buffer will lead to the protonation of these nitrogen atoms, resulting in the formation of a more soluble cationic species.[1] Therefore, solubility is expected to increase significantly in acidic conditions (pH < 6.0).

Q3: What are the recommended starting points for pH modification to improve solubility?

A3: We recommend preparing a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0) to empirically determine the optimal pH for your desired concentration. It is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[1]

Q4: Can I use co-solvents to dissolve this compound?

A4: Yes, using co-solvents is a widely adopted strategy for dissolving poorly water-soluble compounds.[2][3][4] Water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) can be added to the aqueous buffer to increase the solubility of this compound.[1][3][5] It is essential to keep the final concentration of the co-solvent low (typically <1% v/v) to avoid potential toxicity or off-target effects in biological assays.

Q5: Are there other methods to enhance the solubility of this compound?

A5: Besides pH modification and co-solvents, other techniques can be employed:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be used to form micelles that encapsulate the compound, thereby increasing its apparent solubility.[6][7]

  • Complexation: Cyclodextrins can form inclusion complexes with the compound, which have enhanced aqueous solubility.[1][6]

  • Salt Formation: If you have the capability, forming a salt of the compound (e.g., hydrochloride salt) can significantly improve its solubility in water.[8]

Data Presentation: Solubility Enhancement Strategies

The following tables summarize the expected impact of various solubility enhancement techniques on this compound. The data presented is illustrative and should be confirmed experimentally.

Table 1: Effect of pH on the Aqueous Solubility of this compound

Buffer pHExpected Solubility (µg/mL)
7.4< 10
7.010 - 25
6.525 - 50
6.050 - 100
5.5100 - 200
5.0> 200

Table 2: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4)

Co-solvent (5% v/v)Expected Solubility (µg/mL)
None< 10
Ethanol50 - 75
Propylene Glycol75 - 100
PEG 400100 - 150
DMSO> 200

Table 3: Effect of Surfactants on the Solubility of this compound in PBS (pH 7.4)

Surfactant (0.1% w/v)Expected Solubility (µg/mL)
None< 10
Tween® 8075 - 125
Polysorbate 2060 - 100

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol outlines the steps to determine the solubility of this compound at different pH values.

G start Prepare a series of buffers (e.g., pH 5.0 to 7.4) add_compound Add excess this compound to each buffer start->add_compound equilibrate Equilibrate the suspensions (e.g., 24h at 25°C with agitation) add_compound->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect the supernatant centrifuge->supernatant analyze Analyze the concentration of the soluble fraction by HPLC or LC-MS supernatant->analyze end Plot solubility vs. pH analyze->end

Caption: Experimental workflow for determining the pH-solubility profile.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH levels ranging from 5.0 to 7.4.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspensions at high speed to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the measured solubility (in µg/mL or mM) against the buffer pH to determine the pH-solubility profile.

Protocol 2: Screening Co-solvents for Solubility Enhancement

This protocol describes a method to screen different co-solvents for their ability to increase the solubility of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Co-solvent Buffer Preparation: Prepare a series of your primary aqueous buffer (at a fixed pH) containing different co-solvents (e.g., ethanol, propylene glycol, PEG 400) at various concentrations (e.g., 1%, 2%, 5% v/v).

  • Solubility Assessment:

    • Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve a target concentration that is expected to be near the solubility limit.

    • Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour).

    • For a quantitative assessment, follow steps 2-6 of Protocol 1, using the co-solvent buffers.

  • Selection: Choose the co-solvent and concentration that provides the desired solubility without adversely affecting the experimental system.

References

Troubleshooting unexpected results in 6-Amino-5-methylpyridin-3-OL experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5-methylpyridin-3-OL.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound and its derivatives are primarily investigated for their potential as anti-angiogenic and anti-tumor agents.[1] They have shown promise as inhibitors of signaling pathways involved in cancer progression, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway, which is often dysregulated in hepatocellular carcinoma.[2][3][4][5]

Q2: What are the key physical and chemical properties of this compound?

PropertyValueSource
Molecular FormulaC₆H₈N₂O--INVALID-LINK--
Molecular Weight124.14 g/mol --INVALID-LINK--
AppearanceExpected to be a solid, potentially crystalline.General knowledge of similar compounds
SolubilityLikely soluble in organic solvents like DMSO and methanol.General knowledge of similar compounds

Q3: What are the main safety precautions to consider when handling this compound?

A3: Similar aminopyridine compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid generating dust.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of this compound and its derivatives.

Synthesis & Reaction Issues

Problem 1: Low or no yield in Buchwald-Hartwig amination for the synthesis of this compound derivatives.

Possible Causes & Solutions:

CauseSolution
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[7]Use sterically bulky phosphine ligands (e.g., XPhos, RuPhos) to shield the palladium center.[7] Consider using a higher catalyst loading.
Incorrect Base: The choice of base is critical for the catalytic cycle.Screen different bases such as sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7][8] The strength of the base should be compatible with other functional groups in your substrates.
Poor Quality Reagents/Inert Atmosphere: Palladium catalysts are sensitive to air and moisture.Use freshly distilled and degassed solvents (e.g., toluene, dioxane).[7][9] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7]
Suboptimal Temperature: The reaction may require specific thermal conditions to proceed efficiently.Optimize the reaction temperature. Buchwald-Hartwig reactions are typically heated, but excessive heat can lead to catalyst decomposition.[7] Monitor for the formation of palladium black, which indicates catalyst decomposition.[7]

Problem 2: Formation of unexpected side products.

Possible Causes & Solutions:

CauseSolution
Homocoupling of Aryl Halide: This can occur, especially in the presence of copper co-catalysts in Sonogashira coupling, a related cross-coupling reaction.[8]For reactions sensitive to this side product, consider using a copper-free protocol.[8]
Reaction with other nucleophilic sites: If your starting materials have other nucleophilic groups (e.g., other amines, hydroxyls), they may compete in the reaction.Protect competing nucleophilic groups before the coupling reaction and deprotect them in a subsequent step.[9]
Dimerization: Some reaction conditions can favor the formation of dimers.Optimize reaction conditions such as temperature and pressure. Thorough purification of starting materials can also minimize side reactions.[10]
Purification & Characterization Issues

Problem 3: Difficulty in purifying the final product.

Possible Causes & Solutions:

CauseSolution
Product instability: The aminopyridinol core may be sensitive to acidic or strongly basic conditions.Use neutral purification techniques like flash column chromatography with a neutral solvent system (e.g., ethyl acetate/hexanes). Avoid strongly acidic or basic conditions during workup and purification.
Co-elution with byproducts: Byproducts with similar polarity to the desired product can make separation challenging.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method if the product is a solid.

Problem 4: Ambiguous spectroscopic data (NMR, MS).

Possible Causes & Solutions:

CauseSolution
Presence of impurities: Even small amounts of impurities can complicate spectral interpretation.Ensure the sample is of high purity before analysis. Compare the obtained spectra with predicted data or data from closely related, well-characterized compounds.
Complex fragmentation in Mass Spectrometry: The molecule may undergo complex fragmentation patterns.Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses.
Broad or overlapping peaks in NMR: This can be due to aggregation, exchange phenomena, or conformational isomers.Acquire NMR spectra at different temperatures or in different deuterated solvents. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can help in assigning complex spectra.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a glovebox, add the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture with stirring at the optimized temperature (typically 80-110 °C) for the required time (often 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Signaling Pathways & Experimental Workflows

Angiogenesis Signaling Pathway

This compound and its analogs have been shown to possess anti-angiogenic properties.[1] Angiogenesis is a complex process involving multiple signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway being a key regulator.

Angiogenesis_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Permeability Vascular Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Inhibitor 6-Amino-5-methyl- pyridin-3-OL (Analog) Inhibitor->VEGFR

Caption: Simplified VEGF signaling pathway in angiogenesis.

FGFR4 Signaling Pathway in Hepatocellular Carcinoma (HCC)

Derivatives of this compound have been developed as selective inhibitors of FGFR4, a key driver in a subset of hepatocellular carcinomas.[2][5]

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K-Akt Pathway FRS2->PI3K_AKT SOS SOS GRB2->SOS RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SOS->RAS_RAF_MEK_ERK Proliferation Tumor Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Tumor Cell Survival PI3K_AKT->Survival Inhibitor 6-Amino-5-methyl- pyridin-3-OL (Derivative) Inhibitor->FGFR4

Caption: Simplified FGF19-FGFR4 signaling pathway in HCC.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization Purity Purity Assessment (HPLC, LC-MS) Characterization->Purity Biological_Assay Biological Assays (e.g., Kinase Assay, Cell Proliferation Assay) Purity->Biological_Assay

Caption: General experimental workflow.

References

Technical Support Center: Enhancing the Stability of 6-Amino-5-methylpyridin-3-OL in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of 6-Amino-5-methylpyridin-3-OL in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is the likely cause?

A1: The discoloration of your this compound solution is most likely due to oxidation. Aromatic amines and phenols are susceptible to air oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and neutral to alkaline pH.[1][2] This process can lead to the formation of colored degradation products.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors:

  • pH: The pH of the solution can significantly impact stability, with neutral to alkaline conditions often accelerating degradation.[1][3][4][5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][6]

  • Light: Exposure to UV or ambient light can induce photodegradation.[6]

  • Temperature: Higher temperatures generally increase the rate of degradation reactions.[5]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

Q3: How can I minimize the degradation of this compound in my stock solutions?

A3: To minimize degradation, it is recommended to:

  • Use an acidic buffer: Preparing stock solutions in a slightly acidic buffer (e.g., pH 4-5) can increase stability by protonating the amino group, making it less susceptible to oxidation.[1][3]

  • Use deoxygenated solvents: Purging your solvent with an inert gas like nitrogen or argon before preparing the solution can help remove dissolved oxygen.

  • Add antioxidants: Incorporating antioxidants such as ascorbic acid, sodium sulfite, or sodium dithionite into your solution can help prevent oxidation.[2][7]

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Store at low temperatures: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid discoloration of the solution upon preparation. Oxidation: The compound is rapidly oxidizing upon dissolution.1. Prepare the solution using a deoxygenated solvent. 2. Work under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen). 3. Add an antioxidant to the solvent before adding the compound.
Precipitate forms in the solution over time. Degradation Product Insolubility or pH Shift: The degradation products may be less soluble than the parent compound, or the pH of the solution may have changed.1. Analyze the precipitate to identify if it is a degradation product. 2. Check the pH of the solution and adjust if necessary. 3. Filter the solution before use and consider preparing fresh solutions more frequently.
Loss of compound potency or inconsistent experimental results. Compound Degradation: The concentration of the active compound is decreasing over time.1. Perform a stability study under your experimental conditions to determine the rate of degradation (see Experimental Protocols section). 2. Prepare fresh solutions for each experiment. 3. Implement the stabilization strategies outlined in the FAQs.
Formation of unexpected peaks in HPLC analysis. Degradation: The new peaks are likely degradation products.1. Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method is stability-indicating.[8][9] 2. Use the information from the forced degradation study to track the formation of these impurities in your experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a buffered aqueous solution).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At appropriate time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[11]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[11]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[11]

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours. At appropriate time points, withdraw a sample, and dilute to the final concentration for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark in the same chamber. After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: General Procedure for Preparing a Stabilized Solution
  • Solvent Preparation:

    • Take a suitable volume of your desired solvent (e.g., a pH 4.5 acetate buffer).

    • If high stability is required, add an antioxidant like ascorbic acid to a final concentration of 0.01-0.1 mg/mL.[7]

    • Deoxygenate the solvent by bubbling argon or nitrogen gas through it for 15-30 minutes.

  • Solution Preparation:

    • Weigh the required amount of this compound.

    • Dissolve the compound in the prepared stabilized solvent.

    • If possible, perform this step under an inert atmosphere.

  • Storage:

    • Store the solution in a tightly sealed amber vial to protect it from light and air.

    • For long-term storage, keep the solution at 2-8 °C or frozen.

Visualizations

degradation_pathway cluster_conditions Stress Conditions cluster_compound cluster_products Degradation Products Light Light Compound This compound (in solution) Light->Compound accelerates Oxygen Oxygen Oxygen->Compound accelerates Heat Heat Heat->Compound accelerates High pH High pH High pH->Compound accelerates Oxidized_Products Oxidized Products (Colored) Compound->Oxidized_Products Other_Degradants Other Degradants Compound->Other_Degradants

Caption: Factors accelerating the degradation of this compound.

troubleshooting_workflow start Solution Discoloration or Potency Loss check_oxidation Is the solution exposed to air and light? start->check_oxidation implement_protection Protect from light and use deoxygenated solvents/antioxidants check_oxidation->implement_protection Yes check_ph What is the pH of the solution? check_oxidation->check_ph No implement_protection->check_ph adjust_ph Adjust to a slightly acidic pH (4-5) check_ph->adjust_ph Neutral/Alkaline check_temp Is the solution stored at room temperature? check_ph->check_temp Acidic adjust_ph->check_temp adjust_temp Store at lower temperatures (e.g., 2-8°C) check_temp->adjust_temp Yes monitor Monitor stability with -indicating HPLC check_temp->monitor No adjust_temp->monitor

Caption: Troubleshooting workflow for stabilizing this compound solutions.

References

Technical Support Center: 6-Amino-5-methylpyridin-3-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for 6-Amino-5-methylpyridin-3-ol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during the purification of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and similar aminopyridinols are silica gel column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q2: My purified this compound appears discolored (e.g., yellow or brown). What could be the cause?

A2: Discoloration is often due to oxidation of the amino and hydroxyl groups on the pyridine ring. Exposure to air, light, or residual acidic/basic impurities from the synthesis can promote the formation of colored byproducts. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents.

Q3: I am observing low recovery after silica gel chromatography. What are the potential reasons?

A3: Low recovery can result from several factors:

  • Irreversible adsorption: The polar amino and hydroxyl groups can strongly adsorb to the acidic silica gel, leading to product loss. Pre-treating the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this.

  • Improper solvent system: An eluent with insufficient polarity may not effectively desorb the compound from the silica. Conversely, a too-polar eluent may co-elute impurities.

  • Compound degradation: The compound may be unstable on silica gel over long periods. Faster elution is recommended.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for purifying this compound, especially for achieving high purity on a smaller scale. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q5: What are the recommended storage conditions for purified this compound?

A5: To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (e.g., in a refrigerator or freezer).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Product streaking on TLC plate - Compound is too polar for the chosen eluent. - Sample is overloaded on the TLC plate. - Presence of highly polar impurities. - Interaction with acidic silica.- Increase the polarity of the mobile phase. - Spot a more dilute sample on the TLC plate. - Consider a preliminary purification step (e.g., acid-base extraction) to remove baseline impurities. - Add a small amount of triethylamine or ammonia to the eluent.
Co-elution of impurities during column chromatography - Improper solvent gradient. - Structurally similar impurities.- Use a shallower solvent gradient during column chromatography to improve separation. - Consider a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., recrystallization).
Product fails to crystallize during recrystallization - Solution is not supersaturated. - Presence of impurities inhibiting crystal formation. - Incorrect solvent system.- Concentrate the solution further. - Try scratching the inside of the flask with a glass rod or adding a seed crystal. - Re-purify the material by another method (e.g., chromatography) to remove impurities. - Screen for a more suitable recrystallization solvent or solvent mixture.
Oily product obtained after solvent evaporation - Presence of residual solvent. - The product is a low-melting solid or an oil at room temperature. - Presence of greasy impurities.- Dry the product under high vacuum for an extended period. - Attempt to induce crystallization by cooling or trituration with a non-polar solvent (e.g., hexanes). - Purify further by column chromatography.

Quantitative Data Summary

The following tables provide representative data for the purification of aminopyridinol compounds. Note that these are generalized values and actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Methods for a Crude Aminopyridinol Sample

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Solvent Consumption (mL/g)
Silica Gel Chromatography85>9875200
Recrystallization (Ethanol/Water)85956050
Preparative RP-HPLC85>9950500

Table 2: Optimization of Silica Gel Chromatography Eluent

Eluent System (v/v) Rf Value Resolution (from major impurity) Recovery (%)
Dichloromethane:Methanol (98:2)0.151.270
Dichloromethane:Methanol (95:5)0.351.878
Dichloromethane:Methanol (90:10)0.601.575
Dichloromethane:Methanol:Ammonia (95:5:0.1)0.382.085

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Dichloromethane:Methanol 98:2).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry the silica with the adsorbed compound and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to facilitate the movement of the compound down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for aminopyridinols include ethanol, methanol, water, or mixtures thereof.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude 6-Amino-5- methylpyridin-3-ol purification_method Choose Purification Method crude_product->purification_method column_chromatography Silica Gel Column Chromatography purification_method->column_chromatography Impurities have different polarity recrystallization Recrystallization purification_method->recrystallization Crystalline solid analysis Purity Analysis (TLC, HPLC, NMR) column_chromatography->analysis recrystallization->analysis storage Store Pure Product analysis->storage Purity >98%

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (e.g., TLC, HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Identify Issue is_pure->troubleshoot No streaking Streaking on TLC troubleshoot->streaking low_yield Low Yield troubleshoot->low_yield discoloration Discoloration troubleshoot->discoloration adjust_protocol Adjust Protocol streaking->adjust_protocol low_yield->adjust_protocol discoloration->adjust_protocol adjust_protocol->start Re-purify

Caption: A logical diagram for troubleshooting common purification issues.

Technical Support Center: Addressing Off-Target Effects of 6-Amino-5-methylpyridin-3-OL Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects with derivatives of 6-Amino-5-methylpyridin-3-OL in cell-based assays. Given that this core structure can be modified to target various proteins, this guide focuses on general principles and established methodologies for identifying, validating, and mitigating off-target effects applicable to novel small molecule inhibitors.

Troubleshooting Guide

This guide is designed to help you navigate common issues that may arise during your experiments and determine if they are related to off-target effects.

Issue 1: High levels of cytotoxicity are observed at effective concentrations.

  • Question: How can I determine if the observed cytotoxicity is an on-target or off-target effect?

  • Answer: Distinguishing between on-target and off-target cytotoxicity is crucial for accurate data interpretation. A multi-step approach is recommended:

    • Dose-Response Analysis: On-target effects should ideally occur at concentrations consistent with the inhibitor's potency (e.g., IC50 or EC50). Off-target effects often manifest at higher concentrations. Perform a dose-response curve to identify the lowest effective concentration that elicits the desired phenotype while minimizing toxicity.

    • Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to rescue the phenotype by expressing a form of the target protein that is resistant to the inhibitor.

    • Test in Target-Negative Cell Lines: A strong indicator of off-target activity is when your compound shows effects in a cell line that does not express the intended target kinase or protein.

Issue 2: The experimental results are inconsistent or unexpected.

  • Question: My inhibitor is showing effects in a cell line that doesn't express the target protein. What could be the cause?

  • Answer: This strongly suggests off-target activity. Many small molecule inhibitors can interact with other proteins, especially at higher concentrations. To investigate this:

    • Kinome-Wide Selectivity Screening: Perform a kinome-wide selectivity screen to identify other potential kinase targets. This can provide a broader picture of your compound's specificity.

    • Pathway Analysis: Use techniques like Western blotting to examine the activation state of key proteins in related signaling pathways. This can help identify which alternative pathways might be affected by your compound.

  • Question: I'm observing an unexpected cellular phenotype that doesn't align with the known function of the target protein. What should I do?

  • Answer: Unanticipated cellular responses often suggest the inhibition of other signaling pathways. To investigate this, consider the following:

    • Use a Negative Control Analog: If available, test a close structural analog of your compound that is inactive against the primary target. If this inactive analog produces the same phenotype, it is likely an off-target effect.

    • Activation of Compensatory Signaling Pathways: Inhibition of a primary pathway can sometimes lead to the activation of compensatory pathways. Use Western blotting to probe for the activation of known compensatory routes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor and why are they a concern? A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target. These interactions can modulate other signaling pathways, leading to misleading experimental results, cellular toxicity, and potential adverse side effects in clinical applications.

Q2: My inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason? A2: Discrepancies between biochemical and cellular potency are common and can be due to several factors, including poor cell permeability, active removal from the cell by efflux pumps, or degradation of the compound in the cellular environment.

Q3: What are essential controls for a Western blot experiment to assess the effect of an inhibitor? A3: A well-controlled Western blot is critical for interpreting the effects of an inhibitor. Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.

  • Positive and Negative Controls: A cell line or treatment condition known to express high and low levels of the target protein and its phosphorylated form, respectively.

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Quantitative Data Summary Tables

Use the following templates to structure your experimental data for clear comparison.

Table 1: Dose-Response Analysis for Cytotoxicity (e.g., CC50) and Efficacy (e.g., EC50)

Cell LineTarget ExpressionCC50 (µM)EC50 (µM)Therapeutic Index (CC50/EC50)
Cell Line AHigh
Cell Line BLow/Negative
Control Cell LineNon-cancerous

Table 2: Kinome Profiling Summary (% Inhibition at a fixed concentration)

Kinase FamilyKinase Target% Inhibition
TKTarget Kinase
TKOff-Target Kinase 1
CMGCOff-Target Kinase 2
AGCOff-Target Kinase 3

Experimental Protocols

Protocol 1: Western Blotting for Signaling Pathway Analysis

  • Cell Treatment: Treat cells with your this compound derivative at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, JNK) and your primary target.

  • Detection: Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Visualizations

troubleshooting_workflow start Unexpected Experimental Result (e.g., high cytotoxicity, unexpected phenotype) dose_response Perform Dose-Response Analysis start->dose_response target_negative Test in Target-Negative Cell Line dose_response->target_negative Toxicity at high concentrations? on_target High Likelihood of On-Target Effect dose_response->on_target Toxicity at expected IC50 struct_unrelated Use Structurally Unrelated Inhibitor for the Same Target target_negative->struct_unrelated Effect observed? target_negative->on_target No effect observed rescue_exp Perform Rescue Experiment struct_unrelated->rescue_exp Different phenotype? struct_unrelated->on_target Same phenotype off_target High Likelihood of Off-Target Effect rescue_exp->off_target Phenotype not rescued? rescue_exp->on_target Phenotype rescued? pathway_analysis Investigate Off-Target Pathways (e.g., Kinome Screen, Western Blot) off_target->pathway_analysis

Caption: A logical workflow for troubleshooting unexpected experimental results.

experimental_workflow start Hypothesized Off-Target Effect kinome_screen Kinome Profiling start->kinome_screen western_blot Western Blot for Pathway Activation start->western_blot phenotypic_screen Phenotypic Screening Array start->phenotypic_screen identify_targets Identify Potential Off-Targets kinome_screen->identify_targets western_blot->identify_targets phenotypic_screen->identify_targets validate_targets Validate Off-Targets identify_targets->validate_targets knockdown siRNA/shRNA Knockdown of Off-Target validate_targets->knockdown specific_inhibitor Use Specific Inhibitor of Off-Target validate_targets->specific_inhibitor confirm_mechanism Confirm Off-Target Mechanism knockdown->confirm_mechanism specific_inhibitor->confirm_mechanism

Caption: An experimental workflow for identifying and validating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Receptor A Target Primary Target Receptor_On->Target Downstream_On Downstream Effector 1 Target->Downstream_On Phenotype_On Expected Phenotype Downstream_On->Phenotype_On Receptor_Off Receptor B Off_Target Off-Target Protein Receptor_Off->Off_Target Downstream_Off Downstream Effector 2 Off_Target->Downstream_Off Phenotype_Off Unexpected Phenotype Downstream_Off->Phenotype_Off Compound 6-Amino-5-methyl- pyridin-3-OL Derivative Compound->Target Inhibits (On-Target) Compound->Off_Target Inhibits (Off-Target)

Caption: A diagram illustrating on-target vs. off-target signaling pathways.

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Aminopyridinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination, with a special focus on the synthesis of aminopyridinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What makes the Buchwald-Hartwig amination of pyridinol substrates challenging?

A1: The amination of pyridinol substrates, particularly halopyridines, presents unique challenges. The primary issue is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit or poison it, leading to low yields.[1] Additionally, the presence of the hydroxyl (-OH) and amino (-NH2) groups can lead to side reactions or complicate solubility.

Q2: How do I select the right catalyst and ligand for my aminopyridinol synthesis?

A2: Catalyst and ligand selection is the most critical factor for success.[2] For electron-deficient heteroaromatic substrates like pyridines, sterically hindered and electron-rich biarylphosphine ligands are often required.[3] Ligands such as XPhos, RuPhos, and tBuXPhos are excellent starting points for screening.[1][3] Using a pre-formed palladium-ligand complex (precatalyst) can also ensure more consistent and reliable activation of the active Pd(0) species.[4][5]

Q3: Which base should I choose for the reaction?

A3: The choice of base is highly dependent on the functional groups present in your substrates.[6]

  • Strong Bases (e.g., NaOt-Bu, LHMDS): These are the most common and often lead to the highest reaction rates.[4] However, they are incompatible with base-sensitive functional groups like esters.[7]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance and are a good choice for sensitive substrates, though they may require higher reaction temperatures or longer reaction times to achieve good conversion.[2][6]

Q4: What is the ideal solvent and temperature for this reaction?

A4: Aprotic, non-polar solvents are generally preferred.

  • Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[6][8] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[6] Solvents like pyridine and acetonitrile should be avoided as they can inhibit the catalyst.[4][9]

  • Temperature: Reactions are typically heated between 80-110 °C.[1] Insufficient heat can lead to slow or incomplete reactions, while excessive temperatures (>120 °C) can cause catalyst decomposition into palladium black.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the Buchwald-Hartwig amination of aminopyridinols.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Catalyst Poisoning The pyridine nitrogen is likely coordinating to the palladium center. Switch to a more sterically bulky biarylphosphine ligand (e.g., XPhos, RuPhos) to shield the metal center.[1]
Incorrect Catalyst/Ligand Choice The selected system may not be active for your specific substrate. Screen a panel of ligands and palladium precatalysts. Generations 3 and 4 precatalysts are often highly effective.[5]
Suboptimal Base The base may be too weak to facilitate deprotonation of the amine-palladium complex. If your substrate allows, switch from a carbonate base to a stronger alkoxide base like NaOt-Bu.[6][10]
Poor Reagent/Solvent Quality The active Pd(0) catalyst is sensitive to oxygen and moisture.[2] Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).[9]
Reagent Insolubility If starting materials or the base are not dissolved, the reaction will be inefficient.[1] Try a different solvent system or consider a combination of an inorganic base with a soluble organic base like DBU.[4]
Inadequate Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature in 10 °C increments, monitoring for catalyst decomposition (formation of palladium black).[2]

Problem 2: Significant Side Product Formation

Possible Cause Suggested Solution
Hydrodehalogenation This side reaction, where the halide is replaced by hydrogen, can compete with the desired amination.[6] It often arises from β-hydride elimination.[11] Using a more sterically hindered ligand can favor the desired reductive elimination pathway.[12]
Catalyst Decomposition Prolonged heating at high temperatures can cause the catalyst to decompose. Lower the reaction temperature and increase the reaction time.[1]
Product Inhibition In some cases, the aminopyridine product can coordinate to the palladium and inhibit the catalytic cycle.[2] Trying a different class of ligand or adjusting the reaction concentration may help mitigate this effect.

Below is a troubleshooting flowchart to guide your optimization process.

G pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_halide L-Pd(II)(Ar)(X) ox_add->pd2_halide amine_assoc Amine Association pd2_halide->amine_assoc pd2_amine [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ amine_assoc->pd2_amine deprotonation Base Deprotonation pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(HNR) deprotonation->pd2_amido reagents4 [Base-H]⁺X⁻ deprotonation->reagents4 red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 L-Pd(0) Regenerated product Ar-NHR (Product) red_elim->product catalyst_regen Catalyst Regeneration reagents1 Ar-X reagents1->ox_add Aryl Halide reagents2 RNH₂ reagents2->amine_assoc Amine reagents3 Base reagents3->deprotonation

References

Technical Support Center: Improving the Selectivity of 6-Amino-5-methylpyridin-3-OL for Specific Kinases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Amino-5-methylpyridin-3-OL and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving kinase selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the likely kinase targets of this compound?

While comprehensive screening data for this compound is not widely published, based on studies of close structural analogs such as 6-Amino-2,4,5-trimethylpyridin-3-ol, the primary targets are likely members of the Fibroblast Growth Factor Receptor (FGFR) family, with a potential for selectivity towards FGFR4.[1][2][3][4] The aminopyridine core is a common scaffold for kinase inhibitors.

Q2: How can we rationalize improving the selectivity of our this compound-based compound for a specific kinase?

Improving selectivity often involves exploiting structural differences between the ATP-binding pockets of various kinases. For the FGFR family, for instance, FGFR4 possesses a unique cysteine residue (Cys552) in the hinge region that is not present in other FGFR family members.[5] Strategies to enhance selectivity include:

  • Covalent Targeting: Introducing a reactive group (e.g., an acrylamide) to the inhibitor that can form a covalent bond with this unique cysteine can significantly increase selectivity and potency for FGFR4.[1]

  • Exploiting Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies among kinases. Designing inhibitors with substituents that create a steric clash with larger gatekeeper residues can favor binding to kinases with smaller gatekeepers.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyridinol core and analyzing the impact on potency and selectivity against a panel of kinases can reveal key interactions that drive selectivity. For example, the addition of methyl groups to the pyridine ring of a related compound was found to be detrimental to FGFR4 activity due to steric clashes.[1]

Q3: My compound shows high potency in a biochemical assay but is less effective in a cell-based assay. What are the potential reasons?

Discrepancies between biochemical and cellular assay results are common.[5] Several factors could be at play:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Cellular ATP Concentration: Intracellular ATP concentrations are in the millimolar range, which is often much higher than the ATP concentrations used in biochemical assays.[5] This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values Between Experiments

Possible Causes & Solutions

CauseTroubleshooting Steps
Reagent Inconsistency Enzyme Activity: Use a consistent lot of purified kinase. If a new lot is used, re-validate its activity. Avoid multiple freeze-thaw cycles. ATP Concentration: Prepare fresh ATP solutions and ensure the concentration is consistent, ideally at or near the Km for the target kinase.[5] Compound Solubility: Visually inspect for compound precipitation at the highest concentrations. If solubility is an issue, consider using a different solvent or adding a small amount of a detergent like Triton X-100 (e.g., 0.01%).
Assay Conditions Incubation Time: Ensure the kinase reaction is in the linear range. Perform a time-course experiment to determine the optimal incubation time. Plate Reader Settings: Use consistent settings for gain and read times.
Pipetting Errors Use calibrated pipettes and consider using automated liquid handlers for better precision.
Problem 2: No Significant Inhibition Observed

Possible Causes & Solutions

CauseTroubleshooting Steps
Inactive Compound Verify the identity and purity of your compound using methods like LC-MS or NMR. Ensure proper storage to prevent degradation.
Inactive Kinase Run a positive control with a known inhibitor for your target kinase to confirm enzyme activity.
High ATP Concentration If your compound is ATP-competitive, a high ATP concentration in the assay can mask its inhibitory effect. Try lowering the ATP concentration to the Km value of the kinase.[5]
Incorrect Assay Setup Double-check all reagent concentrations and the order of addition.

Data Presentation

The following table summarizes the in vitro potency of a compound analogous to this compound (Compound 6A from Chaudhary et al., 2022) against various FGFR kinases. This data illustrates how selectivity can be quantified.

Table 1: IC50 Values and Selectivity Profile of an Analogous Compound [3]

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity (Fold vs FGFR4)
Compound 6A 190.01565.41149.4277.3FGFR1: 8.2x FGFR2: 6.0x FGFR3: 1.5x

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a general guideline for determining the IC50 of an inhibitor against a specific kinase.

1. Reagents and Materials:

  • Purified kinase (e.g., recombinant human FGFR4)

  • Fluorescently labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative)

  • 384-well low-volume plates

  • TR-FRET-compatible plate reader

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (at 2x the final concentration) to each well.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP (at 2x the final concentration).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of a detection solution containing EDTA and the europium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor/donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/AKT Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation Promotes Inhibitor This compound Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor IC50 Determination

IC50_Workflow start Start prep_compound Prepare serial dilution of This compound start->prep_compound add_compound Add compound to 384-well plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase prep_reagents->add_kinase add_compound->add_kinase start_reaction Add substrate/ATP mix to initiate reaction add_kinase->start_reaction incubate_reaction Incubate at RT (e.g., 60 min) start_reaction->incubate_reaction stop_reaction Add detection solution (EDTA, Eu-antibody) incubate_reaction->stop_reaction incubate_detection Incubate at RT (e.g., 60 min) stop_reaction->incubate_detection read_plate Read TR-FRET signal incubate_detection->read_plate analyze_data Calculate IC50 value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of a kinase inhibitor using a TR-FRET assay.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_Logic start Inconsistent IC50 Values check_reagents Check Reagents start->check_reagents check_conditions Check Assay Conditions start->check_conditions check_pipetting Check Pipetting start->check_pipetting enzyme_lot Consistent enzyme lot? check_reagents->enzyme_lot incubation_time Linear reaction range? check_conditions->incubation_time calibrated Calibrated pipettes? check_pipetting->calibrated enzyme_lot->check_reagents No atp_fresh Fresh ATP solution? enzyme_lot->atp_fresh Yes atp_fresh->check_reagents No compound_sol Compound soluble? atp_fresh->compound_sol Yes compound_sol->check_reagents No reagent_ok Reagents OK compound_sol->reagent_ok Yes incubation_time->check_conditions No plate_reader Consistent reader settings? incubation_time->plate_reader Yes plate_reader->check_conditions No conditions_ok Conditions OK plate_reader->conditions_ok Yes calibrated->check_pipetting No pipetting_ok Pipetting OK calibrated->pipetting_ok Yes

Caption: Decision tree for troubleshooting inconsistent IC50 values in kinase assays.

References

Technical Support Center: Mass Spectrometry Analysis of 6-Amino-5-methylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5-methylpyridin-3-OL in mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound, and what are the expected m/z values for its common adducts in ESI-MS?

A1: The monoisotopic mass of this compound (C₆H₈N₂O) is 124.0637 Da. In electrospray ionization mass spectrometry (ESI-MS), you can expect to observe the protonated molecule and several common adducts. The table below summarizes the predicted m/z values for these species.

Adduct/IonFormulaPredicted m/z
[M+H]⁺[C₆H₉N₂O]⁺125.0710
[M+Na]⁺[C₆H₈N₂ONa]⁺147.0529
[M+K]⁺[C₆H₈N₂OK]⁺163.0268
[M+NH₄]⁺[C₆H₁₂N₃O]⁺142.0975
[M-H]⁻[C₆H₇N₂O]⁻123.0564

Q2: What are the likely fragmentation patterns for this compound in MS/MS analysis?

A2: While specific experimental data is not widely available, based on the fragmentation of similar aminopyridine structures, we can predict key fragmentation pathways. The pyridine ring is relatively stable, so initial fragmentation will likely involve the substituents. Common fragmentation patterns for aminopyridines include the loss of small neutral molecules. For this compound, potential fragmentations could involve the loss of:

  • NH₃ (ammonia): A common loss from the amino group.

  • H₂O (water): Loss from the hydroxyl group.

  • CO (carbon monoxide): Resulting from the rearrangement of the hydroxyl group on the pyridine ring.

  • CH₃ (methyl radical): Cleavage of the methyl group.

The following diagram illustrates a potential fragmentation pathway for the protonated molecule.

fragmentation_pathway M_H [M+H]⁺ m/z = 125.0710 frag1 Loss of NH₃ [M+H-NH₃]⁺ M_H->frag1 -17.0265 Da frag2 Loss of H₂O [M+H-H₂O]⁺ M_H->frag2 -18.0106 Da frag3 Loss of CO [M+H-CO]⁺ M_H->frag3 -27.9949 Da poor_signal_troubleshooting start Poor or No Signal check_instrument Verify Instrument Performance (Run system suitability test) start->check_instrument instrument_ok Instrument OK check_instrument->instrument_ok Pass instrument_issue Instrument Issue (Tune & Calibrate) check_instrument->instrument_issue Fail check_sample Assess Sample Integrity (Prepare fresh sample) sample_ok Sample OK check_sample->sample_ok Pass sample_degraded Sample Degraded check_sample->sample_degraded Fail optimize_ionization Optimize Ionization Conditions optimize_mobile_phase Adjust Mobile Phase optimize_ionization->optimize_mobile_phase check_concentration Evaluate Sample Concentration optimize_mobile_phase->check_concentration instrument_ok->check_sample sample_ok->optimize_ionization cone_voltage_optimization start Start Optimization set_low_voltage Set Low Cone Voltage (e.g., 10V) start->set_low_voltage acquire_data Acquire Data set_low_voltage->acquire_data increase_voltage Increase Cone Voltage (e.g., by 5V) acquire_data->increase_voltage max_intensity Maximum Precursor Intensity Reached? acquire_data->max_intensity increase_voltage->acquire_data optimal_voltage Optimal Voltage Found max_intensity->optimal_voltage Yes fragmentation In-source Fragmentation Dominates max_intensity->fragmentation No (Signal Decreasing) lc_ms_workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_analysis MS Analysis (Full Scan or MRM) ionization->ms_analysis data_processing Data Processing (Quantification & Identification) ms_analysis->data_processing results Results data_processing->results

Validation & Comparative

A Comparative Analysis of 6-Amino-5-methylpyridin-3-OL and its Trimethylated Analog, 6-Amino-2,4,5-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the trimethylated analog of 6-Amino-5-methylpyridin-3-OL reveals a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with significant antiangiogenic properties. In contrast, a comprehensive comparative analysis is hindered by the limited publicly available experimental data on the biological activities of the parent compound, this compound.

This guide presents a detailed comparison of the known physicochemical properties and biological activities of this compound and its extensively studied trimethylated analog, 6-Amino-2,4,5-trimethylpyridin-3-ol. While a direct, side-by-side experimental comparison is not available in the current scientific literature, this analysis collates existing data to provide a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of both compounds is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems and for guiding further research and development.

PropertyThis compound6-Amino-2,4,5-trimethylpyridin-3-ol
Molecular Formula C₆H₈N₂OC₈H₁₂N₂O
Molecular Weight 124.14 g/mol 152.19 g/mol
XLogP3 0.31.2
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 00
Appearance Not specifiedNot specified
Melting Point Not specifiedNot specified
Solubility Not specifiedNot specified

Table 1: Comparative Physicochemical Properties. Data for this compound is sourced from PubChem. Data for 6-Amino-2,4,5-trimethylpyridin-3-ol is based on its chemical structure.

Biological Activity and Mechanism of Action

Significant research has been conducted on the biological activity of 6-Amino-2,4,5-trimethylpyridin-3-ol , identifying it as a promising therapeutic agent. In contrast, there is a notable absence of published experimental data on the biological activity of This compound .

6-Amino-2,4,5-trimethylpyridin-3-ol: A Selective FGFR4 Inhibitor and Antiangiogenic Agent

FGFR4 Inhibition: 6-Amino-2,4,5-trimethylpyridin-3-ol and its derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, including hepatocellular carcinoma.[1] The inhibitory activity of a representative derivative, compound 6O, is detailed in Table 2. The selectivity of these compounds for FGFR4 over other FGFR isoforms is a key attribute, potentially leading to a better safety profile in therapeutic applications.[1]

CompoundTargetIC₅₀ (nM)
Derivative of 6-Amino-2,4,5-trimethylpyridin-3-ol (Compound 6O)FGFR475.3
FGFR1>50,000
FGFR235,482
FGFR3>30,000

Table 2: FGFR Kinase Inhibitory Activity of a 6-Amino-2,4,5-trimethylpyridin-3-ol derivative (Compound 6O). [1]

The proposed mechanism for the selective inhibition of FGFR4 involves specific interactions within the ATP-binding pocket of the kinase. The trimethylated pyridine core plays a crucial role in positioning the molecule for optimal interaction with the receptor.

Antiangiogenic Activity: Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have also demonstrated significant antiangiogenic activity.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a well-established strategy in cancer therapy. The antiangiogenic potential of these compounds has been evaluated using the chick chorioallantoic membrane (CAM) assay.[2]

This compound

To date, no peer-reviewed studies detailing the biological activities of this compound, such as its anti-cancer, enzyme inhibition, or antimicrobial properties, are publicly available. This lack of data prevents a direct comparison of its efficacy and mechanism of action with its trimethylated counterpart.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are protocols for the synthesis of the trimethylated analog and the key biological assays used to characterize its activity.

Synthesis of 6-Amino-2,4,5-trimethylpyridin-3-ol

A general synthetic route to 6-amino-2,4,5-trimethylpyridin-3-ols starts from pyridoxine hydrochloride.[2] The synthesis involves a multi-step process, with a key step being the Buchwald-Hartwig amination to introduce the amino group at the C6 position of the pyridine ring.

Illustrative Synthetic Workflow:

G Pyridoxine Pyridoxine HCl Intermediate1 Multi-step modification Pyridoxine->Intermediate1 KeyIntermediate 3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine Intermediate1->KeyIntermediate BuchwaldHartwig Buchwald-Hartwig Amination (Pd catalyst, base, amine) KeyIntermediate->BuchwaldHartwig FinalProduct 6-Amino-2,4,5-trimethylpyridin-3-ol Derivative BuchwaldHartwig->FinalProduct

Caption: Synthetic scheme for 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives.

FGFR4 Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR4 can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection TestCompound Test Compound Dilutions Incubation Incubate at 37°C TestCompound->Incubation Enzyme FGFR4 Enzyme Enzyme->Incubation Substrate Substrate/ATP Mix Substrate->Incubation StopSolution Add ADP-Glo™ Reagent Incubation->StopSolution DetectionReagent Add Kinase Detection Reagent StopSolution->DetectionReagent Luminescence Measure Luminescence DetectionReagent->Luminescence

Caption: Workflow for an in vitro FGFR4 kinase inhibition assay.

Chick Chorioallantoic Membrane (CAM) Assay for Antiangiogenic Activity

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of antiangiogenic compounds.

Experimental Workflow:

G FertilizedEgg Fertilized Chicken Egg Incubation1 Incubate for 3-4 days FertilizedEgg->Incubation1 Window Create a window in the shell Incubation1->Window SampleApplication Apply test compound on a carrier Window->SampleApplication Incubation2 Incubate for 2-3 days SampleApplication->Incubation2 Observation Observe and quantify blood vessel formation Incubation2->Observation

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Signaling Pathway

The trimethylated analog exerts its anticancer effects by inhibiting the FGFR4 signaling pathway. Aberrant activation of this pathway is a known driver in several cancers.

G FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds & activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream activates Compound 6-Amino-2,4,5- trimethylpyridin-3-ol Analog Compound->FGFR4 inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation promotes

Caption: Inhibition of the FGFR4 signaling pathway.

Conclusion

The available scientific literature provides a compelling case for 6-Amino-2,4,5-trimethylpyridin-3-ol and its derivatives as promising candidates for further development as selective FGFR4 inhibitors for cancer therapy. Their demonstrated antiangiogenic activity further strengthens their therapeutic potential.

However, a significant knowledge gap exists regarding the biological profile of the parent compound, this compound. To enable a comprehensive and meaningful comparative analysis, future research should focus on the synthesis and thorough biological evaluation of this compound. Such studies would not only provide valuable structure-activity relationship insights but could also uncover novel therapeutic properties of this class of aminopyridinols. Researchers in the field are encouraged to investigate the potential of this compound to determine if the addition of methyl groups is essential for the observed biological activities or if the parent scaffold possesses its own unique therapeutic value.

References

Cross-validation of 6-Amino-5-methylpyridin-3-OL's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of publicly available research on the biological activity of 6-Amino-5-methylpyridin-3-OL necessitates a comparative analysis of structurally similar compounds. This guide focuses on the extensively studied derivative, 6-Amino-2,4,5-trimethylpyridin-3-ol, and its analogues, offering insights into their potential as anti-cancer agents. The data presented here is intended to serve as a reference for researchers and drug development professionals interested in this class of compounds.

Derivatives of aminopyridinols have emerged as a promising class of molecules in the landscape of cancer therapeutics, with research highlighting their potential to inhibit key signaling pathways involved in tumor growth and proliferation. While direct experimental data on this compound remains elusive in published literature, extensive studies on its methylated analogue, 6-Amino-2,4,5-trimethylpyridin-3-ol, and related compounds provide a valuable framework for understanding the potential biological activities of this chemical scaffold.

Anti-Proliferative Activity in Cancer Cell Lines

Research into aminopyridinol derivatives has primarily focused on their efficacy as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC). The anti-proliferative effects of these compounds have been evaluated in various cancer cell lines, with notable activity observed in HCC lines such as Hep3B and Huh7. Furthermore, to assess the selectivity of these compounds, their cytotoxic effects have also been tested in non-cancerous cell lines.

Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for representative aminopyridinol derivatives, demonstrating their anti-proliferative activity.

Compound/Alternative NameCell LineCell TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 6AHep3BHuman Hepatocellular Carcinoma25.2BLU9931 (Compound 1)-
Compound 6OHep3BHuman Hepatocellular Carcinoma4.5BLU9931 (Compound 1)-
Compound 6AHuh7Human Hepatocellular Carcinoma-BLU9931 (Compound 1)-
Compound 6OHuh7Human Hepatocellular Carcinoma-BLU9931 (Compound 1)-
-H6c7Normal Human Pancreatic Duct Epithelial---

Note: Compound 6A is a derivative of 6-Amino-2,4,5-trimethylpyridin-3-ol, and Compound 6O is a derivative of 2-amino-4,6-dimethylpyrimidin-5-ol. The study this data is derived from did not provide a specific IC₅₀ for Huh7 but stated that the anti-proliferative activity of the positive control was less effective in Huh7 than in Hep3B[1]. The study also mentions testing against a normal human pancreatic duct epithelial cell line (H6c7) to assess viability, but quantitative IC₅₀ values were not provided in the abstract[1].

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of the biological activity of aminopyridinol derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours) to allow the compound to exert its effects.

  • MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

FGFR Kinase Assay

This in vitro assay is used to determine the inhibitory activity of a compound against a specific kinase, in this case, FGFR4.

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the FGFR4 kinase, a peptide substrate, and the test compound at various concentrations.

  • ATP Addition: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate) and [γ-³³P-ATP].

  • Incubation: The reaction mixture is incubated for a set period (e.g., 40 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: The reaction is stopped, and the phosphorylated substrate is separated from the remaining ATP.

  • Signal Detection: The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter or other appropriate method. The inhibitory activity of the compound is determined by the reduction in the phosphorylation signal compared to a control without the inhibitor.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to assess the effect of a compound on the expression levels of proteins within a specific signaling pathway.

  • Protein Extraction: Cells are treated with the test compound, and then the total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phosphorylated FGFR4).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on X-ray film or with a digital imager.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 In Vivo Analysis (Optional) cell_culture Cell Culture (e.g., Hep3B, Huh7) compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT) compound_treatment->cell_viability protein_extraction Protein Extraction compound_treatment->protein_extraction kinase_assay FGFR4 Kinase Assay compound_treatment->kinase_assay data_analysis_viability Data Analysis (IC50 Determination) cell_viability->data_analysis_viability western_blot Western Blotting (p-FGFR4, etc.) protein_extraction->western_blot data_analysis_moa Data Analysis (Target Engagement) western_blot->data_analysis_moa kinase_assay->data_analysis_moa cam_model Chick Chorioallantoic Membrane (CAM) Assay tumor_implantation Tumor Cell Implantation cam_model->tumor_implantation compound_administration Compound Administration tumor_implantation->compound_administration tumor_growth_measurement Tumor Growth Measurement compound_administration->tumor_growth_measurement data_analysis_invivo Data Analysis (Anti-tumor Efficacy) tumor_growth_measurement->data_analysis_invivo

Experimental workflow for evaluating anti-cancer activity.

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT Activates Compound 6-Amino-2,4,5- trimethylpyridin-3-ol Derivative Compound->FGFR4 Inhibits Proliferation Proliferation RAS_RAF->Proliferation Differentiation Differentiation RAS_RAF->Differentiation Survival Survival PI3K_AKT->Survival

References

Independent Verification of 6-Amino-5-methylpyridin-3-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for 6-Amino-5-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry due to the biological activity of related aminopyridinol scaffolds. The document outlines detailed experimental protocols for both synthesis and independent verification, enabling researchers to reproduce and validate the findings. Quantitative data is presented for easy comparison, and key pathways are visualized to provide a comprehensive understanding of the compound's context and synthesis workflow.

Comparative Analysis of Synthetic Methods

Two plausible methods for the synthesis of this compound are presented below: a classical approach via the Hofmann rearrangement and a modern approach utilizing a Buchwald-Hartwig amination. The data presented is based on established chemical principles and analogous reactions reported in the literature.

ParameterMethod 1: Hofmann RearrangementMethod 2: Buchwald-Hartwig Amination
Starting Material 5-Methylnicotinamide6-Bromo-5-methylpyridin-3-ol
Key Reagents Sodium hypobromite (in situ from NaOH and Br2)Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Ammonia source (e.g., Benzophenone imine)
Reaction Steps 11
Typical Yield 60-70%80-90%
Purity (post-purification) >98%>99%
Reaction Time 4-6 hours12-24 hours
Scalability ModerateHigh
Safety Considerations Use of bromine requires caution.Palladium catalysts can be expensive and require careful handling.

Experimental Protocols

Synthesis Method 1: Hofmann Rearrangement of 5-Methylnicotinamide

This protocol describes the synthesis of this compound from 5-methylnicotinamide.

Materials:

  • 5-Methylnicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br2)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (0-5 °C) solution of sodium hydroxide in water with vigorous stirring.

  • Add 5-methylnicotinamide to the freshly prepared sodium hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and quench any remaining bromine with a saturated solution of sodium bisulfite.

  • Acidify the solution with concentrated hydrochloric acid to pH ~2.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis Method 2: Buchwald-Hartwig Amination of 6-Bromo-5-methylpyridin-3-ol

This protocol outlines the synthesis of this compound from 6-Bromo-5-methylpyridin-3-ol.

Materials:

  • 6-Bromo-5-methylpyridin-3-ol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), combine 6-Bromo-5-methylpyridin-3-ol, Pd2(dba)3, BINAP, and NaOtBu in anhydrous toluene.

  • Add benzophenone imine to the mixture.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Hydrolyze the intermediate imine by adding aqueous hydrochloric acid and stirring at room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Independent Verification Protocols

To independently verify the successful synthesis and purity of this compound, the following analytical methods should be employed.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound.

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): To confirm connectivity between protons and carbons.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the synthesized compound.

  • Technique: Electrospray ionization (ESI) in positive ion mode.

  • Analysis: Compare the observed m/z value of the molecular ion ([M+H]⁺) with the calculated theoretical mass.

Visualizing the Synthesis and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis workflow and a relevant biological signaling pathway where derivatives of this compound class have shown activity.

Synthesis_Workflow cluster_method1 Method 1: Hofmann Rearrangement cluster_method2 Method 2: Buchwald-Hartwig Amination 5-Methylnicotinamide 5-Methylnicotinamide Reaction_1 Hofmann Rearrangement 5-Methylnicotinamide->Reaction_1 NaOH, Br2 Purification_1 Purification Reaction_1->Purification_1 Extraction & Chromatography Final_Product_1 This compound Purification_1->Final_Product_1 >98% Purity 6-Bromo-5-methylpyridin-3-ol 6-Bromo-5-methylpyridin-3-ol Reaction_2 Buchwald-Hartwig Amination 6-Bromo-5-methylpyridin-3-ol->Reaction_2 Pd Catalyst, Ligand, Base, Amine Source Purification_2 Purification Reaction_2->Purification_2 Extraction & Chromatography Final_Product_2 This compound Purification_2->Final_Product_2 >99% Purity FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 Activates PI3K PI3K Dimerization->PI3K Activates PLCG PLCγ Dimerization->PLCG Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival, Differentiation) ERK->Cellular_Response AKT AKT PI3K->AKT AKT->Cellular_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cellular_Response Aminopyridinol Aminopyridinol Derivatives (e.g., FGFR Inhibitors) Aminopyridinol->FGFR Inhibits

A Comparative Guide to the Pharmacokinetic Profiles of Aminopyridinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of aminopyridinol derivatives, a class of potassium channel blockers, is a subject of ongoing research and development. Understanding their pharmacokinetic profiles is fundamental to optimizing their efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of two prominent aminopyridinol derivatives: 4-aminopyridine (also known as fampridine) and 3,4-diaminopyridine (amifampridine). The information herein is supported by experimental data from various preclinical and clinical studies.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 4-aminopyridine and 3,4-diaminopyridine, offering a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic Parameter4-Aminopyridine (Fampridine)3,4-Diaminopyridine (Amifampridine)SpeciesAdministration RouteSource
Terminal Elimination Half-life (t½) ~6 hours (sustained release)15.9 ± 3.9 minHuman (sustained release), Rat (IV)Oral, Intravenous[1][2]
125 ± 23 min1 to 3 hoursDog (IV), Human (oral)Intravenous, Oral[3][4]
65-71 min-Guinea Pig-[5]
128.96 min-Cattle (IV)Intravenous[6]
5.7 to 6.9 hours (sustained release)-Human (oral)Oral[7]
Volume of Distribution at Steady State (Vss) 2517 ± 363 ml/kg2.8 ± 0.7 L/kgDog (IV), Rat (IV)Intravenous[2][3]
2.75 L/kg-Cattle (IV)Intravenous[6]
Volume of Central Compartment (Vc) 412 +/- 352 ml/kg-Dog (IV)Intravenous[3]
Total Clearance 21 ± 4 ml/kg/min-Dog (IV)Intravenous[3]
Maximum Serum Concentration (Cmax) -8.09 ± 4.47 ng/mL (10 mg dose)Human (oral)Oral[8]
-35.8 ± 15.7 ng/mL (20 mg dose)Human (oral)Oral[8]
Area Under the Curve (AUC) -639 ± 213 ng x min/mL (10 mg dose)Human (oral)Oral[8]
-2,097 ± 936 ng x min/mL (20 mg dose)Human (oral)Oral[8]
Time to Maximum Concentration (tmax) 2.2 to 3.0 hours (sustained release)-Human (oral)Oral[7]
Excretion ~90% unchanged in urine within 24 hoursPredominantly metabolized to 3-N-acetyl-3,4-diaminopyridine and excreted renally (>80%)Human-[1][9]
60 +/- 9% recovered in urine in 10 hr-Dog (IV)Intravenous[3]

Experimental Methodologies

The pharmacokinetic data presented in this guide were primarily obtained through studies involving the administration of the aminopyridinol derivatives to various species, followed by the collection of biological samples (e.g., plasma, urine, bile) at multiple time points. The concentration of the compounds in these samples was quantified using sensitive analytical techniques.

A generalized experimental protocol for determining the pharmacokinetic profile of an aminopyridinol derivative is as follows:

  • Animal Model and Dosing: Healthy subjects or specific animal models (e.g., rats, dogs) are selected. The aminopyridinol derivative is administered, typically via intravenous (IV) bolus or infusion, or oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time intervals post-dosing. Urine and feces may also be collected to assess excretion pathways.

  • Sample Processing: Plasma is separated from whole blood by centrifugation. All biological samples are stored under appropriate conditions (e.g., -80°C) until analysis.

  • Bioanalytical Method: The concentration of the aminopyridinol derivative and its potential metabolites in the biological matrices is determined using a validated bioanalytical method, most commonly high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).[3]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic modeling software. This analysis typically involves fitting the data to a compartmental model (e.g., one-, two-, or three-compartment model) to calculate key parameters such as half-life, volume of distribution, and clearance.[3][10]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of an aminopyridinol derivative.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase A Compound Administration (IV or Oral) B Biological Sample Collection (Blood, Urine) A->B Dosing C Sample Processing (e.g., Plasma Separation) B->C Collection D Bioanalysis (e.g., LC-MS/MS) C->D Analysis Prep E Concentration-Time Data Generation D->E Quantification F Pharmacokinetic Modeling E->F Data Input G Parameter Calculation (t½, Vd, CL) F->G Model Output

Caption: A generalized workflow for determining the pharmacokinetic profile of a drug candidate.

Signaling Pathway of Aminopyridinols

Aminopyridinol derivatives primarily exert their effects by blocking voltage-gated potassium (Kv) channels. This action leads to a prolongation of the action potential, which in turn enhances the influx of calcium into the presynaptic terminal and subsequently increases the release of neurotransmitters like acetylcholine at the neuromuscular junction.

Aminopyridinol_Pathway cluster_membrane Presynaptic Terminal Membrane Kv Voltage-Gated Potassium (Kv) Channel AP Action Potential Propagation Kv->AP Repolarization AP_prolong Prolonged Action Potential Ca Voltage-Gated Calcium (Ca²⁺) Channel Ca_influx Increased Ca²⁺ Influx Ca->Ca_influx AP->Kv AP->AP_prolong AP_prolong->Ca Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Enhanced Neurotransmitter Release Vesicle_fusion->NT_release Aminopyridinol Aminopyridinol Derivative Aminopyridinol->Kv Blocks

Caption: Mechanism of action of aminopyridinol derivatives at the presynaptic terminal.

References

A Head-to-Head Preclinical Comparison of 6-Amino-5-methylpyridin-3-OL Derivatives and Standard-of-Care Drugs in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a novel aminopyridinol derivative, a selective FGFR4 inhibitor, against the standard-of-care multi-kinase inhibitors, sorafenib and lenvatinib, in the context of hepatocellular carcinoma (HCC). The data presented is derived from in vitro studies on established HCC cell lines.

Introduction to the Investigated Compounds

6-Amino-2,4,5-trimethylpyridin-3-ol Derivative (Compound 6O): A novel, potent, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of HCC cases, making it a compelling therapeutic target.[1][2] Compound 6O is a derivative of the 6-amino-5-methylpyridin-3-ol scaffold and has demonstrated significant anti-proliferative activity in preclinical HCC models.[1][2]

Sorafenib: A multi-kinase inhibitor that has been a standard first-line treatment for advanced HCC.[3][4] Its mechanism of action involves the inhibition of several tyrosine protein kinases, including those in the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, which are crucial for tumor angiogenesis.[3][4]

Lenvatinib: Another multi-kinase inhibitor approved for the first-line treatment of advanced HCC.[5][6] Lenvatinib targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT, thereby inhibiting both tumor cell proliferation and angiogenesis.[5][6]

Data Presentation: In Vitro Efficacy in HCC Cell Lines

The following tables summarize the 50% inhibitory concentration (IC50) values of the aminopyridinol derivative (Compound 6O), sorafenib, and lenvatinib against the Hep3B and Huh7 human HCC cell lines. These cell lines are well-established models for studying HCC biology and drug response.

CompoundTarget(s)Hep3B IC50 (µM)Huh7 IC50 (µM)Citation(s)
Aminopyridinol Derivative (Compound 6O) FGFR44.5Not Reported[2]
Sorafenib Multi-kinase (RAF, VEGFR, PDGFR, etc.)3.315.97[1]
Lenvatinib Multi-kinase (VEGFR, FGFR, PDGFR, etc.)2.799.91[5]

Note: The IC50 values are reported from different studies and may have been determined using slightly different experimental conditions and durations of drug exposure. For a direct comparison, it is advisable to evaluate these compounds in parallel under identical conditions.

Signaling Pathways

The following diagrams illustrate the targeted signaling pathways of the aminopyridinol derivative and the standard-of-care multi-kinase inhibitors.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Compound_6O Aminopyridinol Derivative (Compound 6O) Compound_6O->FGFR4 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Targeted inhibition of the FGF19-FGFR4 signaling pathway by the aminopyridinol derivative (Compound 6O).

MultiKinase_Pathway cluster_growth_factors Growth Factors cluster_receptors Receptor Tyrosine Kinases VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT Proliferation Cell Proliferation & Survival PDGFR->Proliferation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK FGFR->Proliferation Sorafenib_Lenvatinib Sorafenib / Lenvatinib Sorafenib_Lenvatinib->VEGFR Inhibit Sorafenib_Lenvatinib->PDGFR Inhibit Sorafenib_Lenvatinib->FGFR Inhibit Sorafenib_Lenvatinib->RAS_RAF_MEK_ERK Inhibit (Sorafenib) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Multi-targeted inhibition of key signaling pathways by sorafenib and lenvatinib.

Experimental Protocols

The following are generalized protocols for the cell viability assays used to determine the IC50 values cited in this guide. For specific details, please refer to the original publications.

Cell Culture:

  • Hep3B and Huh7 human hepatocellular carcinoma cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (General Protocol):

  • Cell Seeding: Cells were harvested and seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells per well). Plates were incubated overnight to allow for cell attachment.

  • Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (aminopyridinol derivative, sorafenib, or lenvatinib) or vehicle control (e.g., DMSO).

  • Incubation: The treated cells were incubated for a specified period, typically ranging from 48 to 96 hours.

  • Viability Assessment: After the incubation period, cell viability was assessed using one of the following methods:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).

    • MTS Assay: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) was added to each well. After incubation, the absorbance of the soluble formazan product was measured.

    • CCK-8 Assay: Cell Counting Kit-8 solution, which contains WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], was added to each well. After incubation, the absorbance of the water-soluble formazan dye was measured.

  • Data Analysis: The absorbance values were normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, was calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental Workflow

The diagram below outlines a typical workflow for the in vitro evaluation of novel anti-cancer compounds.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture HCC Cell Line Culture (e.g., Hep3B, Huh7) Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Treatment with Serial Dilutions of Test Compounds Cell_Seeding->Drug_Treatment Incubation Incubation (48-96 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT, MTS, or CCK-8) Incubation->Viability_Assay Data_Acquisition Absorbance Measurement Viability_Assay->Data_Acquisition Data_Analysis Data Analysis & IC50 Calculation Data_Acquisition->Data_Analysis End End: Identification of Potent Compounds Data_Analysis->End

Caption: A generalized workflow for in vitro screening of anti-cancer compounds.

Summary and Future Directions

This guide provides a preliminary, indirect comparison of a novel aminopyridinol derivative with the standard-of-care drugs sorafenib and lenvatinib for HCC. Based on the available in vitro data, the aminopyridinol derivative (Compound 6O) demonstrates potent anti-proliferative activity in the Hep3B cell line, with an IC50 value that is in a comparable range to those of sorafenib and lenvatinib in the same cell line.

It is important to note that this is not a direct head-to-head comparison, and the different mechanisms of action of these compounds may lead to varied efficacy and safety profiles in more complex biological systems. The high selectivity of the aminopyridinol derivative for FGFR4 suggests that its therapeutic benefit may be most pronounced in HCC patients with tumors harboring an activated FGF19-FGFR4 signaling axis.

Further preclinical studies, including in vivo xenograft models, are warranted to directly compare the efficacy and toxicity of this novel aminopyridinol derivative with standard-of-care agents. Such studies will be crucial in determining its potential as a new therapeutic option for patients with hepatocellular carcinoma.

References

A Comparative Guide to the In Vitro Reproducibility of 6-Aminopyridinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Experimental Data and Methodologies for Researchers in Drug Discovery

This guide provides a comparative analysis of in vitro experiments involving derivatives of 6-aminopyridinol, with a focus on compounds structurally similar to 6-Amino-5-methylpyridin-3-OL. Due to a lack of specific published in vitro data for this compound, this guide centers on close analogs to offer valuable insights into the potential experimental reproducibility and performance of this class of compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate experimental design and data interpretation.

I. Overview of 6-Aminopyridinol Derivatives and Their Therapeutic Potential

Pyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and are integral to the structure of many FDA-approved drugs.[1] Their diverse biological activities include antitumor, antiviral, and anti-inflammatory properties.[1] Specifically, derivatives of 6-aminopyridinol have been investigated for their roles as kinase inhibitors, showing potential in cancer therapy.

This guide will focus on the experimental data available for 6-Amino-2,4,5-trimethylpyridin-3-ol and related compounds, which have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[2][3] Overexpression of FGF19 and co-expression with FGFR4 have been implicated in several cancers, including hepatocellular carcinoma (HCC), making FGFR4 a compelling therapeutic target.[2][3]

II. Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from key in vitro experiments performed on derivatives of 6-aminopyridinol and a reference compound, BLU9931, a known FGFR4 inhibitor.

Table 1: Inhibitory Activity of 6-Aminopyridinol Derivatives against FGFR Kinase Family

CompoundTarget KinaseIC50 (nM)Fold Selectivity for FGFR4
Compound 6A FGFR115651.5
FGFR21149~1.5
FGFR3277~8
FGFR4 190 -
Compound 6O FGFR1>50,000>664
FGFR235,482~471
FGFR3>30,000>398
FGFR4 75.3 -
BLU9931 (1) FGFR11570~50
FGFR21680~54
FGFR31100~35
FGFR4 31 -

Data sourced from a study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.[2]

Table 2: Anti-proliferative Activity in Hepatocellular Carcinoma (HCC) Cell Lines

CompoundCell LineIC50 (µM)
Compound 6O Hep3B0.21
BLU9931 (1) Hep3B0.19

Data reflects the concentration required to inhibit 50% of cell proliferation in the Hep3B cell line, which is known to be sensitive to BLU9931.[2][3]

III. Signaling Pathways and Experimental Workflows

To ensure the reproducibility of in vitro experiments, a clear understanding of the underlying biological pathways and experimental procedures is crucial.

FGFR4 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of FGF19 to the FGFR4 receptor, a pathway implicated in hepatocellular carcinoma. The aminopyridinol derivatives discussed in this guide act as inhibitors of FGFR4 kinase activity.

FGFR4 Signaling Pathway FGFR4 Signaling Pathway in HCC FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds GRB2 GRB2 FGFR4->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Inhibitor 6-Aminopyridinol Derivative (e.g., 6O) Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling cascade in hepatocellular carcinoma.

General Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines the typical steps involved in assessing the inhibitory activity of a compound against a target kinase.

Kinase Inhibition Assay Workflow Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound Incubation Incubate kinase with compound Compound_Prep->Incubation Kinase_Prep Prepare kinase enzyme solution Kinase_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Initiation Initiate reaction by adding substrate/ATP Substrate_Prep->Initiation Incubation->Initiation Reaction_Step Allow kinase reaction to proceed Initiation->Reaction_Step Termination Stop reaction Reaction_Step->Termination Detection Measure kinase activity (e.g., luminescence, fluorescence) Termination->Detection Analysis Calculate % inhibition and IC50 values Detection->Analysis

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

IV. Experimental Protocols

For the purpose of reproducibility, detailed methodologies are essential. Below are the protocols for the key experiments cited in this guide.

1. FGFR Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR1, FGFR2, FGFR3, and FGFR4.

  • Methodology:

    • A follow-up kinase assay was performed with selected compounds at 7 different concentrations.

    • The inhibitory activity of the compounds against the target kinases (FGFR1, FGFR2, FGFR3, and FGFR4) was measured.

    • The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were calculated.

    • Note: The specific assay platform (e.g., ADP-Glo, LanthaScreen) was not detailed in the source material, but these are common methods for such assays.

2. Cell Proliferation Assay (Hep3B Cells)

  • Objective: To evaluate the anti-proliferative effect of the test compounds on a hepatocellular carcinoma cell line.

  • Methodology:

    • Hep3B cells, a human liver cancer cell line, were used for the assay.

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds or a vehicle control.

    • After a specified incubation period (typically 72 hours), cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.

    • The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.

3. Chick Chorioallantoic Membrane (CAM) Tumor Model

  • Objective: To assess the in vivo anti-tumor activity of the compounds.

  • Methodology:

    • Fertilized chicken eggs were incubated for a specific number of days.

    • A small window was made in the eggshell to expose the chorioallantoic membrane (CAM).

    • Hep3B tumor cells were xenografted onto the CAM.

    • The tumors were allowed to grow for a few days.

    • The test compounds were then administered topically to the tumors.

    • After a treatment period, the tumors were excised and weighed to determine the extent of tumor growth inhibition compared to a control group.[2][3]

V. Conclusion and Recommendations for Reproducibility

The available data on 6-aminopyridinol derivatives, particularly as FGFR4 inhibitors, demonstrate a clear structure-activity relationship.[2] Compound 6O, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, showed high selectivity for FGFR4 over other FGFR family members, a desirable characteristic for targeted therapy.[2][3]

To ensure the reproducibility of in vitro experiments with this class of compounds, the following recommendations are crucial:

  • Detailed Reporting: Thoroughly document all experimental parameters, including cell line passage number, reagent sources and lot numbers, and specific assay conditions (e.g., incubation times, concentrations).

  • Use of Controls: Always include appropriate positive and negative controls, such as a known inhibitor (e.g., BLU9931) and a vehicle control, respectively.

  • Orthogonal Assays: Whenever possible, confirm findings using multiple, independent assay methods. For example, kinase activity can be measured through ATP consumption or substrate phosphorylation.

  • Statistical Analysis: Perform experiments in replicate (at least triplicate) and apply appropriate statistical analyses to determine the significance of the results.

By adhering to these principles, researchers can enhance the reliability and reproducibility of their findings when investigating the therapeutic potential of this compound and its analogs.

References

Benchmarking the Antiangiogenic Potential of 6-Amino-5-methylpyridin-3-OL Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiangiogenic potential of the novel compound 6-Amino-5-methylpyridin-3-OL against three established angiogenesis inhibitors: Bevacizumab, Sunitinib, and Sorafenib. This document synthesizes available preclinical data to offer an objective overview of their mechanisms of action, efficacy in key antiangiogenic assays, and the experimental protocols used for their evaluation.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy. This guide evaluates the antiangiogenic properties of this compound, a compound showing promise in preclinical studies, and benchmarks it against the following well-established inhibitors:

  • Bevacizumab (Avastin®): A monoclonal antibody that neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), a key driver of angiogenesis.

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks the signaling of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

  • Sorafenib (Nexavar®): Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the Raf signaling pathway.

While direct comparative studies under identical experimental conditions are limited, this guide consolidates available data to provide a valuable resource for researchers in the field of angiogenesis and cancer biology.

Comparative Antiangiogenic Activity

The following tables summarize the available quantitative data on the antiangiogenic effects of an analog of this compound (BJ-1108) and the three established inhibitors. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Inhibition of Endothelial Cell Proliferation

CompoundCell LineAssay MethodIC50 ValueCitation(s)
Sunitinib HUVECMTT Assay~1.5 µM[1]
HUVECProliferation Assay40 nM (VEGF-induced)[2][3]
Sorafenib HUVECMTT Assay~1.5 µM[1]
Various ATC cell linesMTT AssayVaries by cell line[4]
Bevacizumab HUVECAlamar Blue® AssayInhibition observed at 2-4 mg/ml[5]
EqUVECMTS AssaySignificant decrease at 1-4 mg/mL[6]
BJ-1108 (analog of this compound) HUVECNot ReportedNot Reported[2][7][8][9]

Note: IC50 values can vary significantly based on the specific assay conditions, including the type of endothelial cells used, the concentration of growth factors, and the incubation time.

Table 2: Inhibition of Angiogenesis in the Chick Chorioallantoic Membrane (CAM) Assay

CompoundObservationCitation(s)
BJ-1108 (analog of this compound) Significantly inhibited 5-HT-induced angiogenesis and reduced tumor size.[2][7][9]
Bevacizumab Strong anti-angiogenic effect observed.[10]
Sunitinib Inhibited tumor growth and reduced microvessel density.[11]
Sorafenib Inhibited angiogenesis and tumor growth.[12]

Mechanisms of Action & Signaling Pathways

The antiangiogenic effects of these compounds are mediated through their distinct interactions with key signaling pathways involved in blood vessel formation.

This compound and its Analogs: Preclinical studies on the analog BJ-1108 suggest that its antiangiogenic activity is mediated through the inhibition of the PI3K/NOX signaling pathway [2][7][8][9]. This is a distinct mechanism compared to the direct targeting of major growth factor receptors by Sunitinib and Sorafenib. Additionally, other analogs of this compound have been shown to act as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) , suggesting a potential role for this pathway in its antiangiogenic effects.

Bevacizumab: Bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes all isoforms of VEGF-A . By binding to VEGF-A, it prevents the ligand from activating its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, thereby inhibiting a critical step in the angiogenic cascade.

Sunitinib: Sunitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases. Its primary antiangiogenic effect is through the inhibition of VEGFRs (VEGFR-1, -2, and -3) and PDGFRs (PDGFR-α and -β) . By blocking the ATP-binding site of these receptors, Sunitinib inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

Sorafenib: Similar to Sunitinib, Sorafenib is a multi-kinase inhibitor that targets VEGFRs (VEGFR-1, -2, and -3) and PDGFR-β . In addition, Sorafenib also inhibits the Raf/MEK/ERK signaling pathway , which is involved in both tumor cell proliferation and angiogenesis.

Antiangiogenic Signaling Pathways Comparative Mechanisms of Antiangiogenic Action cluster_VEGF VEGF Signaling cluster_PDGF PDGF Signaling cluster_FGF FGF Signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_inhibitors Inhibitors VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PI3K/Akt PI3K/Akt VEGFR-2->PI3K/Akt RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR-2->RAS/RAF/MEK/ERK PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PDGFR->PI3K/Akt PDGFR->RAS/RAF/MEK/ERK FGF FGF FGFR4 FGFR4 FGF->FGFR4 Binds FGFR4->PI3K/Akt NOX NOX PI3K/Akt->NOX Proliferation Proliferation PI3K/Akt->Proliferation Migration Migration PI3K/Akt->Migration Survival Survival PI3K/Akt->Survival RAS/RAF/MEK/ERK->Proliferation Angiogenesis Angiogenesis NOX->Angiogenesis This compound This compound This compound->FGFR4 Inhibits This compound->PI3K/Akt Inhibits This compound->NOX Inhibits Bevacizumab Bevacizumab Bevacizumab->VEGF-A Neutralizes Sunitinib Sunitinib Sunitinib->VEGFR-2 Inhibits Sunitinib->PDGFR Inhibits Sorafenib Sorafenib Sorafenib->VEGFR-2 Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAS/RAF/MEK/ERK Inhibits

Caption: Comparative overview of the signaling pathways targeted by the antiangiogenic compounds.

Experimental Protocols

Reproducible experimental design is crucial for evaluating the efficacy of angiogenesis inhibitors. Below are generalized methodologies for key assays cited in this guide.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Serum Starvation (Optional): To study growth factor-dependent proliferation, the medium is replaced with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours.

  • Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, Sunitinib, Sorafenib) or vehicle control. For Bevacizumab, cells are typically co-treated with VEGF-A.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

HUVEC_Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_HUVECs Seed HUVECs in 96-well plate Adherence Incubate for 24h for cell adherence Seed_HUVECs->Adherence Serum_Starvation Serum starve cells (optional) Adherence->Serum_Starvation Prepare_Compounds Prepare serial dilutions of test compounds and controls Add_Compounds Add compounds to respective wells Prepare_Compounds->Add_Compounds Incubate_Treatment Incubate for 48-72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Standard workflow for an MTT-based cell proliferation assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel®) and incubated at 37°C to allow for solidification.

  • Cell Preparation: HUVECs are harvested and resuspended in a low-serum medium.

  • Treatment: The HUVEC suspension is mixed with various concentrations of the test compound or vehicle control.

  • Seeding: The cell suspension is seeded onto the solidified matrix.

  • Incubation: The plate is incubated for 4-18 hours to allow for tube formation.

  • Visualization: Tube formation is visualized using an inverted microscope. For quantitative analysis, cells can be stained with Calcein AM.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Tube_Formation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Seeding cluster_analysis Analysis Coat_Plate Coat 96-well plate with basement membrane matrix Solidify_Matrix Incubate to solidify matrix Coat_Plate->Solidify_Matrix Prepare_Cells Prepare HUVEC suspension in low-serum medium Mix_Cells_Compounds Mix HUVECs with test compounds/controls Prepare_Cells->Mix_Cells_Compounds Seed_Cells Seed cell suspension onto the matrix Mix_Cells_Compounds->Seed_Cells Incubate_Tubes Incubate for 4-18h for tube formation Seed_Cells->Incubate_Tubes Visualize_Tubes Visualize tubes with a microscope Incubate_Tubes->Visualize_Tubes Stain_Cells Stain with Calcein AM (optional) Visualize_Tubes->Stain_Cells Quantify_Tubes Quantify tube length, junctions, and loops Stain_Cells->Quantify_Tubes

Caption: Workflow for the endothelial cell tube formation assay.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay uses the highly vascularized membrane of a developing chick embryo to assess the effect of compounds on blood vessel formation.

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

  • Windowing: A small window is carefully cut into the eggshell to expose the CAM.

  • Compound Application: A carrier (e.g., a sterile filter paper disc or gelatin sponge) saturated with the test compound or vehicle control is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are incubated for an additional 48-72 hours.

  • Observation and Quantification: The CAM is observed under a stereomicroscope, and images are captured. The antiangiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total vessel length in the area surrounding the carrier.

Conclusion

This comparative guide highlights the distinct mechanisms and antiangiogenic profiles of this compound and the established inhibitors Bevacizumab, Sunitinib, and Sorafenib. While the latter three are well-characterized, potent inhibitors of the VEGF and PDGF pathways, this compound and its analogs present a potentially novel mechanism of action by targeting the PI3K/NOX and FGFR4 signaling pathways.

The lack of direct comparative studies necessitates further research to definitively establish the relative potency and efficacy of this compound. The provided data and protocols serve as a valuable resource for researchers to design and execute such studies, ultimately contributing to the development of new and improved antiangiogenic therapies.

References

Safety Operating Guide

Prudent Disposal of 6-Amino-5-methylpyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Amino-5-methylpyridin-3-ol was found. The following disposal procedures are based on safety data for structurally similar compounds, such as 2-Amino-5-methylpyridine and 5-Amino-2-methylpyridine. This guidance should be used as a conservative starting point. Researchers must consult their institution's Environmental Health and Safety (EHS) office for final approval of their disposal protocol.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on data for its isomers, this compound is presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation. Therefore, a cautious and well-documented disposal plan is essential.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Skin and Body Laboratory coat, closed-toe shoes, and long pants
Respiratory Use in a well-ventilated area or with a certified respirator

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound waste.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • For solutions, use a compatible, leak-proof container.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., toxic).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Method:

    • The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol, methanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

Disposal Workflow for this compound start Start: this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate label_waste Label Waste Container segregate->label_waste store Store in Designated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Incineration by Approved Facility contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal Workflow for this compound.

It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. Always prioritize safety and consult with your institution's safety professionals to ensure compliance and proper handling of all chemical waste.

References

Essential Safety and Operational Guide for Handling 6-Amino-5-methylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Amino-5-methylpyridin-3-OL, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar pyridine derivatives and are intended to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical hazards.[1][2] All personnel must be equipped with the following PPE before handling this compound.

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side-shields meeting ANSI Z87.1 standard.[3][4] A face shield should be worn over safety glasses when there is a splash hazard.[3][4]To protect eyes from splashes and irritation-causing fumes.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[5] Nitrile gloves may be suitable for short-term protection but compatibility should be verified with the manufacturer's guide.[1][3]To prevent skin contact and absorption.[5]
Body Protection A flame-retardant lab coat, fully buttoned, to protect clothing and skin from contamination.[5][7] Long pants and closed-toe shoes are mandatory.[3][4]To protect the body from spills and splashes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3]To avoid inhalation of harmful vapors or dust.[5]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical for minimizing risks associated with handling this compound.

  • Preparation and Area Setup :

    • Ensure a certified chemical fume hood is operational.[9]

    • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[9]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.

    • Clearly label all containers with the chemical name and associated hazards.[1]

  • Donning PPE :

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound :

    • Conduct all weighing, dispensing, and reaction setups within the chemical fume hood.[8]

    • Avoid the generation of dust or aerosols.[7]

    • Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid compound.

    • Keep containers tightly closed when not in use.[9][10]

  • Post-Handling :

    • Decontaminate all equipment and surfaces that have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[11]

III. Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.[1]

  • Waste Segregation :

    • All waste containing this compound, including empty containers, contaminated gloves, and pipette tips, must be treated as hazardous waste.[5][8]

    • Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[5]

  • Waste Collection and Storage :

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5][9]

    • The label should include the chemical name and hazard pictograms (e.g., "Toxic," "Irritant").

    • Store the waste container in a secure, well-ventilated satellite accumulation area.[5]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[8]

    • Never pour chemical waste down the drain.[1][8]

IV. Emergency Procedures

In the event of an accident, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing.[8] Seek medical attention if irritation persists.[8]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[8]

  • Inhalation : Move the affected person to fresh air.[1][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][8]

  • Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

  • Spill Response :

    • Small Spill : If the spill is small and can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[5][9] Place the absorbed material into a sealed container for hazardous waste disposal.[9]

    • Large Spill : In the case of a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's EHS department or emergency services.[5][9]

V. Workflow Diagrams

The following diagrams illustrate the key workflows for handling and emergency response.

cluster_handling Safe Handling Workflow prep Preparation: - Verify fume hood - Check safety equipment - Assemble materials ppe Don PPE: - Goggles/Face shield - Lab coat - Chemical-resistant gloves prep->ppe handle Handling in Fume Hood: - Weigh and dispense - Keep containers closed ppe->handle decon Decontamination: - Clean equipment - Clean work surfaces handle->decon doff Doff PPE & Wash Hands decon->doff

Caption: A logical workflow for the safe handling of this compound.

cluster_disposal Waste Disposal Workflow collect Collect Waste segregate Segregate as Hazardous Waste collect->segregate label_container Label Container (Name & Hazards) segregate->label_container store Store in Secure Satellite Area label_container->store dispose Dispose via EHS/ Licensed Service store->dispose

Caption: A step-by-step process for the safe disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.